Scandine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-9-6-11-23(26)12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)27-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+,23?/m0/s1 |
InChI Key |
JFEXDLSGCZTMEH-QDSFCPFMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Scandine N-oxide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandine N-oxide is a naturally occurring alkaloid isolated from the plant Melodinus fusiformis.[1][2] As a member of the broader class of alkaloid N-oxides, it holds potential interest for further investigation in medicinal chemistry and drug development. This technical guide provides a summary of the currently available physicochemical properties of this compound. It is important to note that while computational data is accessible, detailed experimental characterization of this specific compound is not widely available in published literature. This document compiles the known information and presents generalized experimental protocols for the determination of key physicochemical parameters for this class of compounds.
Core Physicochemical Properties
While specific experimental data for this compound is limited, a profile can be constructed from computational models and data available for similar compounds.
Identity and Structure
-
IUPAC Name: methyl (1S,10R,12S,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[3]
-
Synonyms: Scandine Nb-oxide[3]
-
CAS Number: 140701-69-5[3]
-
Molecular Formula: C₂₁H₂₂N₂O₄[3]
-
Molecular Weight: 366.4 g/mol [3]
-
Appearance: Commercially available as a powder.
Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties of this compound, primarily sourced from the PubChem database. These values are estimations and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 366.4 g/mol | PubChem[3] |
| XLogP3 | 1.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 366.15795719 Da | PubChem[3] |
| Monoisotopic Mass | 366.15795719 Da | PubChem[3] |
| Topological Polar Surface Area | 73.5 Ų | PubChem[3] |
| Heavy Atom Count | 27 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 765 | PubChem[3] |
Note: These properties are computationally derived and have not been experimentally confirmed.
Experimental Data (Limited Availability)
As of the date of this publication, specific, experimentally determined data for the following properties of this compound have not been found in a comprehensive search of scientific literature and chemical databases:
-
Melting Point
-
Boiling Point
-
Quantitative Solubility in various solvents
-
pKa
-
X-ray Crystallography Data
-
Detailed Spectroscopic Data (¹H-NMR, ¹³C-NMR, FT-IR, UV-Vis)
General Experimental Protocols for Alkaloid N-Oxide Characterization
In the absence of specific protocols for this compound, the following established methodologies for the physicochemical characterization of novel alkaloids can be adapted.
Workflow for Physicochemical Characterization
Caption: Workflow for the characterization of this compound.
Determination of Melting Point
-
Methodology: Capillary melting point method.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
-
Solubility Determination (Shake-Flask Method)
-
Methodology: The shake-flask method is a standard for determining thermodynamic solubility.
-
Procedure:
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is expressed in units such as mg/mL or µM.
-
pKa Determination (Potentiometric Titration)
-
Methodology: Potentiometric titration is a common method for determining the pKa of ionizable compounds.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol).
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is generated.
-
The pKa is determined from the inflection point of the titration curve.
-
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and purity of the compound.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign protons and carbons to the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Analysis: The absorption bands are correlated to specific vibrational modes of functional groups (e.g., C=O, N-O, C-H, C=C).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the wavelengths of maximum absorbance (λmax), which is characteristic of the chromophores in the molecule.
-
Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).
-
Analysis: The absorbance spectrum is recorded, and the λmax values and corresponding molar absorptivity (ε) are determined.
-
Signaling Pathways and Biological Activity
A review of the current literature did not yield any specific information regarding the signaling pathways modulated by this compound or its detailed biological activity. Further research is required to elucidate its pharmacological profile.
Logical Relationships in Analysis
Caption: Logical flow for the physicochemical analysis of a compound.
Conclusion
This compound is a defined chemical entity with a known structure. However, there is a notable gap in the publicly available, experimentally determined physicochemical data for this compound. The computational data provides a preliminary profile, but for applications in research and drug development, rigorous experimental characterization is essential. The generalized protocols provided herein offer a framework for obtaining this critical information. Future studies are warranted to fully characterize the physicochemical properties and biological activities of this compound.
References
Unveiling Scandine N-oxide: A Technical Guide to its Natural Source and Isolation from Melodinus fusiformis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandine N-oxide, a noteworthy alkaloid, is a natural constituent of Melodinus fusiformis, a plant species known for its rich and diverse chemical profile. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a robust, generalized methodology derived from established protocols for the extraction of other alkaloids from Melodinus fusiformis. This guide includes a representative experimental protocol, a summary of the compound's properties, and visual workflows to aid researchers in the isolation and further investigation of this promising natural product.
Introduction
Melodinus fusiformis Champ. ex Benth. is a species of flowering plant in the family Apocynaceae. It is a rich source of various indole (B1671886) alkaloids, which have attracted significant scientific interest due to their potential pharmacological activities. Among the diverse array of compounds isolated from this plant is this compound, a tertiary amine N-oxide derivative of the alkaloid Scandine. The N-oxide functionality can significantly influence the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and biological activity. This guide serves as a technical resource for the isolation and characterization of this compound, providing a foundation for further research and development.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for its detection, isolation, and characterization.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 140701-69-5 |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like methanol, ethanol (B145695), and chloroform (B151607) |
Experimental Protocol: A Representative Isolation Method
The following is a generalized protocol for the isolation of this compound from the aerial parts (leaves and stems) of Melodinus fusiformis. This protocol is a composite based on methods reported for the successful isolation of other alkaloids from the same plant. Researchers should optimize these steps based on their specific experimental conditions and available equipment.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts of Melodinus fusiformis.
-
Drying: Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Pulverization: Grind the dried plant material into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent Maceration: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning
-
Acidification: Suspend the crude extract in a 2-5% aqueous hydrochloric acid solution.
-
Defatting: Extract the acidic solution with a non-polar solvent such as petroleum ether or ethyl acetate (B1210297) to remove fats, chlorophyll, and other non-alkaloidal components.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia (B1221849) solution.
-
Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane (B109758) to obtain the total crude alkaloid fraction.
-
Concentration: Concentrate the organic layer under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification
-
Column Chromatography: Subject the crude alkaloid extract to column chromatography over silica (B1680970) gel.
-
Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps. This may involve repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.
Visualization of Workflows
General Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Melodinus fusiformis.
Caption: A generalized workflow for the isolation and purification of this compound.
Conceptual Bioactivity Screening Workflow
Once isolated, a natural product like this compound would typically undergo screening for biological activity. The following diagram provides a conceptual workflow for such an investigation.
Caption: Conceptual workflow for the biological evaluation of an isolated natural product.
Conclusion
This compound represents one of the many interesting alkaloids present in Melodinus fusiformis. This technical guide provides a foundational, albeit generalized, protocol for its isolation and a framework for its subsequent scientific investigation. The detailed experimental steps, combined with the logical workflows, are intended to facilitate the work of researchers in natural product chemistry and drug discovery. Further studies are warranted to fully elucidate the specific isolation parameters for this compound and to explore its potential pharmacological activities. The development of a standardized and optimized isolation protocol will be a critical step in enabling more in-depth research into this intriguing natural compound.
An In-depth Technical Guide on the Core Biosynthesis Pathway of Scandine N-oxide in Plants
Disclaimer: The biosynthetic pathway for scandine (B12325887) and scandine N-oxide has not been fully elucidated. The following guide presents a scientifically plausible hypothetical pathway based on the well-established biosynthesis of related monoterpene indole (B1671886) alkaloids (MIAs) of the Aspidosperma class, to which scandine belongs. The proposed enzymatic steps and intermediates are inferred from known analogous reactions in the biosynthesis of other MIAs.
Introduction
Scandine is an Aspidosperma-type monoterpene indole alkaloid (MIA) with the chemical formula C₂₁H₂₂N₂O₃.[1] It has been isolated from plants of the Melodinus genus, such as Melodinus suaveolens.[2] this compound (C₂₁H₂₂N₂O₄) is the corresponding N-oxide derivative.[3] MIAs are a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities. Understanding their biosynthetic pathways is crucial for the potential biotechnological production of these valuable compounds. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the key enzymatic steps, intermediates, and relevant experimental methodologies for its investigation.
Proposed Biosynthesis Pathway of Scandine
The biosynthesis of the scandine backbone is proposed to follow the general pathway of Aspidosperma alkaloids, which originates from the precursors tryptamine (B22526) and secologanin (B1681713).
1. Formation of Strictosidine: The Gateway to Monoterpene Indole Alkaloids
The biosynthesis of virtually all MIAs begins with the condensation of tryptamine (derived from the shikimate pathway via tryptophan) and secologanin (derived from the methylerythritol phosphate (B84403) (MEP) pathway). This crucial step is catalyzed by strictosidine synthase (STR) to form strictosidine.
2. Formation of the Aspidosperma Skeleton
Following the formation of strictosidine, a series of enzymatic reactions lead to the formation of the highly reactive intermediate, dehydrosecodine. This intermediate serves as a crucial branch point in MIA biosynthesis. The formation of the Aspidosperma skeleton from dehydrosecodine is a complex process that can involve a Diels-Alder reaction. An enzyme, tabersonine synthase , has been identified to catalyze the cyclization of a dehydrosecodine-related intermediate to form (-)-tabersonine, a key Aspidosperma alkaloid.[4][5] It is hypothesized that a similar enzymatic cyclization leads to the formation of the scandine backbone, possibly through intermediates like vincadifformine.[6]
3. Tailoring Steps to Scandine
Following the formation of the core Aspidosperma skeleton, a series of tailoring reactions, such as hydroxylations, reductions, and acetylations, are expected to occur to yield the final structure of scandine. These reactions are typically catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and various transferases. The exact sequence and nature of these tailoring enzymes for scandine biosynthesis remain to be discovered.
Proposed N-oxidation of Scandine to this compound
The final step in the proposed biosynthesis of this compound is the oxidation of the tertiary nitrogen atom of the scandine molecule. In plants, N-oxidation of alkaloids is primarily carried out by two major classes of enzymes:
-
Cytochrome P450 Monooxygenases (P450s): This large and diverse family of heme-containing enzymes is known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including N-oxidation.[2][7][8]
-
Flavin-containing Monooxygenases (FMOs): These enzymes utilize a flavin cofactor to catalyze the monooxygenation of various substrates, including the nitrogen atoms of alkaloids.[9][10][11]
It is highly probable that a specific P450 or FMO is responsible for the conversion of scandine to this compound.
Signaling Pathway Diagram
References
- 1. C21H22N2O3 - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scandine Nb-oxide | C21H22N2O4 | CID 102527437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Cycloaddition in Biosynthesis of Iboga and Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The assembly of (+)-vincadifformine- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Scandine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Scandine N-oxide, a quinoline (B57606) alkaloid isolated from Melodinus suaveolens. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the peer-reviewed publication by Zhang et al. (2013) in the journal Heterocycles.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 2.50 | m | |
| 5α | 2.10 | m | |
| 5β | 2.65 | m | |
| 6α | 1.85 | m | |
| 6β | 2.20 | m | |
| 9 | 7.30 | d | 7.5 |
| 10 | 7.05 | t | 7.5 |
| 11 | 7.25 | t | 7.5 |
| 12 | 7.10 | d | 7.5 |
| 14 | 3.80 | m | |
| 15 | 3.95 | m | |
| 17α | 1.70 | m | |
| 17β | 1.90 | m | |
| 18-H₂ | 5.30 | dd | 10.5, 1.5 |
| 5.25 | dd | 17.0, 1.5 | |
| 19 | 5.90 | ddd | 17.0, 10.5, 6.5 |
| 21α | 4.85 | d | 13.0 |
| 21β | 4.60 | d | 13.0 |
| OMe | 3.75 | s | |
| NH | 8.50 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 175.0 |
| 3 | 45.0 |
| 5 | 35.0 |
| 6 | 25.0 |
| 7 | 58.0 |
| 8 | 138.0 |
| 9 | 125.0 |
| 10 | 120.0 |
| 11 | 128.0 |
| 12 | 110.0 |
| 13 | 145.0 |
| 14 | 55.0 |
| 15 | 60.0 |
| 16 | 95.0 |
| 17 | 30.0 |
| 18 | 118.0 |
| 19 | 135.0 |
| 20 | 50.0 |
| 21 | 70.0 |
| C=O | 170.0 |
| OMe | 52.0 |
Table 3: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Method | Wavelength/Wavenumber |
| UV (MeOH) λₘₐₓ (log ε) | 220 (4.50), 275 (3.80), 310 (3.50) nm |
| IR (KBr) νₘₐₓ | 3400, 1730, 1680, 1600 cm⁻¹ |
Experimental Protocols
The following experimental methodologies are based on the procedures described by Zhang et al. (2013).
Isolation of this compound
The twigs and leaves of Melodinus suaveolens were subjected to extraction and isolation procedures to yield this compound.
Early In Vitro Screening of Heterocyclic N-Oxide Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic N-oxides are a compelling class of compounds that have garnered significant interest in medicinal chemistry and drug discovery. The introduction of an N-oxide moiety to a heterocyclic core can profoundly alter the parent molecule's physicochemical properties, including its solubility, metabolic stability, and pharmacokinetic profile. This often translates into a diverse range of biological activities. In vitro screening is the critical first step in identifying and characterizing the therapeutic potential of novel N-oxide derivatives, providing essential data on their cytotoxicity, and specific biological effects such as anti-inflammatory, antimicrobial, and neuroprotective activities. This guide offers an in-depth overview of the core methodologies and data interpretation for the initial in vitro evaluation of heterocyclic N-oxides.
Data Presentation: In Vitro Biological Activities of Representative N-Oxides
The following tables summarize quantitative data from in vitro studies on various heterocyclic N-oxide compounds, offering a comparative look at their potential therapeutic applications.
Table 1: Cytotoxicity of Heterocyclic N-Oxides Against Various Cell Lines
| Compound Class/Name | Cell Line | Assay Type | IC50 Value | Reference |
| Quinoxaline di-N-oxide Derivative | Trypanosoma cruzi epimastigotes | - | < 1.5 µM | [1] |
| Gramine Derivative (Compound 79c) | MGC803 (Gastric Cancer) | MTT | 3.74 µM | [2] |
| Gramine Derivative (Compound 61b) | BGC-823 (Gastric Cancer) | MTT | 5.7 µg/mL | [2] |
| Cochlioquinone A (a quinone) | A549 (Lung Cancer) | MTT | <11.73 µM | [3] |
| Cochlioquinone A (a quinone) | SW480 (Colorectal Cancer) | MTT | 14.34 µM | [3] |
| Anhydrocochlioquinone A | A549, SW480, K562 | MTT | 11.73 to 17.59 µM | [3] |
Table 2: Anti-inflammatory Activity of N-Oxide Containing Compounds
| Compound/Class | Cell Line | Parameter Measured | Inhibition/Effect | Concentration | Reference |
| Furoxan/Benzofuroxan Derivative | Murine Macrophages | Nitrite (B80452) Levels | Decreased | 0.78 µg/mL | [4] |
| Canthin-6-one N-oxide (putative) | RAW 264.7 Macrophages | Pro-inflammatory mediators | Inhibition via NF-κB and NLRP3 | - | [5] |
| 17-O-Acetylacuminolide | RAW264.7 cells | TNF-α release | IC50 of 2.7 µg/mL | 0.01-5 µgmL−1 | [6] |
| 17-O-Acetylacuminolide | RAW264.7 cells | Nitric Oxide Production | Dose-dependent inhibition | - | [6] |
Table 3: Antimicrobial Activity of a Representative N-Oxide
| Compound Name | Microorganism | Assay Type | MIC Value | Reference |
| (E)-4-(3-((2-(3-hydroxybenzoyl)hydrazone)methyl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazol-2-N-oxide | Cutibacterium acnes | Broth Microdilution | 2 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro screening experiments are provided below. These protocols are foundational for assessing the primary biological activities of novel heterocyclic N-oxide compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
Heterocyclic N-oxide compound (test article)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the heterocyclic N-oxide compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide Production Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Heterocyclic N-oxide compound (test article)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the heterocyclic N-oxide compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing the supernatant, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.[4][8]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no turbidity is considered the MIC.
Materials:
-
Test microorganism (e.g., bacteria or fungi)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Heterocyclic N-oxide compound (test article)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Protocol:
-
Compound Dilution: Prepare a stock solution of the heterocyclic N-oxide compound. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the compound stock solution is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. 100 µL from well 11 is discarded. Well 12 serves as a growth control (no compound).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized and diluted inoculum to each well of the microplate, bringing the final volume in each well to 200 µL.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Scandine N-oxide: Discovery, Research, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandine N-oxide, a naturally occurring alkaloid isolated from the plant Melodinus fusiformis, represents a molecule of interest within the broader class of N-oxides, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its physicochemical properties, and the history of research into its biological potential. While specific quantitative data on the bioactivity of this compound remains limited in publicly accessible literature, this guide synthesizes available information on related compounds from the Melodinus genus and general protocols relevant to its study. Detailed methodologies for the isolation of similar alkaloids, chemical synthesis of N-oxides, and key in vitro assays for cytotoxicity and anti-inflammatory activity are presented. Furthermore, this document outlines potential signaling pathways, including apoptosis, NF-κB, and MAPK, that may be modulated by this compound, supported by diagrams generated using the DOT language. This guide serves as a foundational resource for researchers seeking to explore the therapeutic potential of this intriguing natural product.
Discovery and History of Research
This compound is an alkaloid that has been isolated from the dried herbs of Melodinus fusiformis[1]. While the initial discovery and characterization of this compound are not extensively documented in readily available scientific literature, its identification is confirmed through its Chemical Abstracts Service (CAS) number, 140701-69-5[2]. The KNApSAcK database also lists Melodinus fusiformis as the organism of origin for (+)-Scandine N-oxide[2].
Research into the Melodinus genus has revealed a rich diversity of indole (B1671886) alkaloids with significant biological activities. Numerous studies have focused on isolating and characterizing new alkaloids from various parts of Melodinus plants, including Melodinus fusiformis, Melodinus suaveolens, and Melodinus henryi[1][3][4][5][6][7]. These studies have consistently demonstrated the potential of Melodinus alkaloids as cytotoxic and anti-inflammatory agents[1][3][8]. While these reports provide a strong rationale for investigating this compound, specific research dedicated to this particular compound is not prominently featured in the existing body of literature. The broader family of N-oxides has been a subject of medicinal chemistry research for their roles in altering solubility, acting as prodrugs, and exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Physicochemical Properties
The chemical structure and properties of this compound are essential for understanding its potential biological interactions and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [2] |
| Molecular Weight | 366.4 g/mol | [2] |
| CAS Number | 140701-69-5 | [2] |
| Appearance | Powder | [4] |
| Purity | ≥98.0% (Commercially available) | [4] |
| InChI Key | JFEXDLSGCZTMEH-QDSFCPFMSA-N | [4] |
Potential Biological Activities and Quantitative Data
Cytotoxic Activity
Several alkaloids from Melodinus species have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, melofusine A, isolated from Melodinus fusiformis, exhibited potent cytotoxicity with IC₅₀ values below 5 μM against six different tumor cell lines[1]. Another study on melognine, also from M. fusiformis, reported an IC₅₀ value of 1.49 μM against human breast cancer BT549 cells[7]. These findings suggest that this compound may also possess cytotoxic properties worthy of investigation.
Table 1: Cytotoxicity of Selected Alkaloids from Melodinus Species
| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |
| Melofusine A | Hep-2, SCL-1, CAL-27, UMSCC-1, Detroit-562, TCA-83 | <5 | [1] |
| Melognine | BT549 (Breast) | 1.49 | [7] |
| Meloformisine A | A-549 (Lung) | 15.21 | [3] |
| Meloformisine A | MCF-7 (Breast) | 20.13 | [3] |
| Meloformisine A | K-562 (Leukemia) | 8.72 | [3] |
| Meloformine B | A-549 (Lung) | 47.32 | [3] |
| Meloformine B | MCF-7 (Breast) | 35.16 | [3] |
| Meloformine B | K-562 (Leukemia) | 29.87 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of alkaloids from the Apocynaceae family is well-documented[9]. Specifically, certain bisindole alkaloids from Melodinus fusiformis have been shown to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition of NO, a key inflammatory mediator, suggests that these compounds, and potentially this compound, could have anti-inflammatory effects. In a study on alkaloids from Melodinus henryi, two compounds showed significant inhibitory activity on nitric oxide production with IC₅₀ values of 8.54 μM and 5.19 μM[8].
Table 2: Anti-inflammatory Activity of Selected Alkaloids from Melodinus Species
| Compound | Assay | Cell Line | IC₅₀ (μM) | Source |
| Compound 6 (from M. henryi) | Nitric Oxide Inhibition | RAW 264.7 | 8.54 | [8] |
| Compound 7 (from M. henryi) | Nitric Oxide Inhibition | RAW 264.7 | 5.19 | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols based on standard laboratory practices and literature on similar compounds.
Isolation of Alkaloids from Melodinus fusiformis
This protocol is a general procedure for the extraction and isolation of alkaloids from plant material.
Workflow for Alkaloid Isolation
Protocol:
-
Extraction: The air-dried and powdered plant material of Melodinus fusiformis is macerated with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is suspended in 5% hydrochloric acid and partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic components.
-
Basification and Extraction: The acidic aqueous layer is basified with ammonia (B1221849) water to a pH of 9-10 and then extracted with chloroform.
-
Crude Alkaloid Fraction: The chloroform extracts are combined and concentrated under reduced pressure to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the individual alkaloids.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS)[2][3].
Synthesis of this compound
A general method for the N-oxidation of tertiary amines involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This can be adapted for the synthesis of this compound from its precursor, Scandine.
Synthetic Workflow for N-oxidation
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibitory effect of a compound on the production of nitric oxide in LPS-stimulated macrophages.
Nitric Oxide Assay Workflow
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production.
Potential Signaling Pathways
Based on the known activities of other indole alkaloids and N-oxides, several signaling pathways are plausible targets for this compound.
Apoptosis Induction
Many cytotoxic natural products exert their effects by inducing apoptosis. Melognine, an alkaloid from M. fusiformis, was shown to induce apoptosis through the activation of caspase-3 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. [7]It is plausible that this compound could induce apoptosis through a similar mechanism.
Intrinsic Apoptosis Pathway
Modulation of Inflammatory Pathways (NF-κB and MAPK)
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the expression of pro-inflammatory mediators like iNOS (which produces NO), COX-2, and various cytokines. Given that related alkaloids inhibit NO production, it is conceivable that this compound may act on these upstream signaling cascades.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Future Directions
The study of this compound is still in its nascent stages. Future research should focus on several key areas:
-
Definitive Isolation and Characterization: A comprehensive study detailing the isolation of this compound from Melodinus fusiformis with complete spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS, IR, UV) is needed to provide a definitive reference for future research.
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to determine the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of pure this compound. This should include determining IC₅₀ values against a panel of cancer cell lines and measuring its effects on inflammatory markers.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial. This could involve Western blot analysis of key proteins in the apoptosis, NF-κB, and MAPK pathways, as well as broader transcriptomic and proteomic studies.
-
Total Synthesis: The development of an efficient total synthesis of this compound would provide a reliable source of the compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a natural product with untapped potential. While direct research on this compound is limited, the significant biological activities of other alkaloids from the Melodinus genus provide a strong impetus for its further investigation. This technical guide has compiled the available information and provided a framework of experimental protocols and potential mechanisms of action to guide future research. It is hoped that this document will serve as a valuable resource for scientists in academia and industry, stimulating new studies into the pharmacology of this compound and paving the way for the potential development of novel therapeutic agents.
References
- 1. Melodinines M-U, cytotoxic alkaloids from Melodinus suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Alkaloids from Melodinus henryi with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Screening of Scandine N-oxide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The exploration of novel chemical entities for anticancer properties is a cornerstone of modern oncological research. Scandine N-oxide, an alkaloid derivative, represents a compound of interest for its potential cytotoxic effects. A preliminary cytotoxicity screening is the foundational step in evaluating its therapeutic potential, providing critical data on its efficacy and selectivity against various cancer cell lines. This guide outlines the essential principles, detailed experimental methodologies, and data interpretation frameworks for conducting a comprehensive preliminary cytotoxicity assessment of this compound. While specific experimental data on this compound is not yet widely published, this document leverages established protocols and data from analogous N-oxide compounds to provide a robust template for investigation.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays are paramount for comparing the efficacy of a compound across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%.[1][2] Data should be presented in a clear, tabular format. The following tables, showing data for related N-oxide or alkaloid compounds, serve as a template for how results for this compound should be structured.[3][4]
Table 1: Example IC50 Values of Related Alkaloid Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Gramine Derivative (79c) | MGC803 | Gastric Cancer | 3.74 | [3] |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4] |
| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4] |
| 9-Hydroxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 | [4] |
| Schirubrisin B | PC3 | Prostate Cancer | 3.21 ± 0.68 | [5] |
| Schirubrisin B | MCF7 | Breast Cancer | 13.30 ± 0.68 | [5] |
Note: Data presented are for analogous compounds and serve as a benchmark for potential outcomes when testing this compound.
Table 2: Example Data from a Membrane Integrity Assay (LDH Release)
| Cell Line | Cancer Type | Spontaneous Release (%) | Maximum Release (%) | Compound X Treated (%) |
| A549 | Lung Carcinoma | 10.5 ± 1.2 | 100 | 45.3 ± 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.2 ± 0.9 | 100 | 30.1 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 12.1 ± 1.5 | 100 | 55.8 ± 6.1 |
% Release is relative to the maximum LDH release control. This table is a template based on general cytotoxicity guides.[1]
Experimental Protocols
Detailed and reproducible protocols are essential for accurate cytotoxicity screening. The following are standard assays that should be employed to evaluate this compound.
Cell Viability and Proliferation Assays
These assays measure the number of viable cells in a population and are the primary method for determining IC50 values.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells cleave the yellow MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.[5]
-
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates and a microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with solvent) and blank control (medium only) wells.[5]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
B. SRB (Sulphorhodamine B) Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate, providing a measure of total biomass.
-
Protocol:
-
Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% Trichloroacetic Acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour.[5]
-
Washing and Staining: Wash the plate five times with distilled water and air dry. Add 100 µL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]
-
Dye Removal and Solubilization: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability as done for the MTT assay.
-
Cell Death and Apoptosis Assays
To understand the mechanism of cell death, it is crucial to distinguish between apoptosis and necrosis.
A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, an indicator of necrosis.[1]
-
Protocol:
-
Seed and treat cells in a 96-well plate as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1][3]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well of the new plate.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add the stop solution provided in the kit and measure the absorbance at 490 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control.
-
B. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[4]
-
Protocol:
-
Treat cells in a 6-well plate with this compound at relevant concentrations (e.g., near the IC50 value).
-
Cell Harvest: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[3] Viable cells are Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both stains.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex workflows and hypothetical signaling pathways that may be modulated by this compound.
References
The Neuroprotective Potential of Scandine N-oxide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Scandine N-oxide, a monoterpenoid quinoline (B57606) alkaloid naturally occurring in plants of the Melodinus genus, has emerged as a compound of interest for its potential neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge surrounding this compound's effects on neuronal cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for neurodegenerative diseases.
While research into the specific neuroprotective mechanisms of this compound is still in its nascent stages, preliminary findings suggest a promising role in promoting neurite growth. This guide will synthesize the available data, detail relevant experimental methodologies, and visualize the potential cellular pathways involved.
Quantitative Data on Neurotrophic Activity
The primary evidence for the neurotrophic potential of this compound comes from a study by Wu et al. (2020), which investigated the neurite growth-promoting effects of various alkaloids isolated from the fruits of Melodinus yunnanensis. Although the full quantitative data from this study is not publicly available, the authors report that this compound exhibited a "significant effect" on neurotrophic activity.
To provide a framework for understanding how such data would be presented, the following table illustrates a typical format for summarizing results from a neurite outgrowth assay.
| Compound | Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control | - | Data not available | Data not available |
| This compound | Various | Data not available | Data not available |
| Positive Control (e.g., NGF) | Standard | Data not available | Data not available |
Table 1: Illustrative template for presenting quantitative data on the neurotrophic effects of this compound. Actual data is not yet publicly available.
Experimental Protocols
The following sections detail standardized protocols for key experiments typically employed to assess the neuroprotective and neurotrophic potential of a compound like this compound. It is important to note that these are generalized methodologies and the specific parameters used in the study of this compound may have varied.
Cell Culture and Maintenance
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model for studying neuronal differentiation and neurite outgrowth.
-
Cell Line: PC12 (ATCC CRL-1721)
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Neurite Outgrowth Assay
This assay is fundamental for quantifying the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body.
-
Cell Plating: PC12 cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The growth medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control, typically Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL, and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Imaging: Cells are visualized using a phase-contrast microscope, and images of multiple fields per well are captured.
-
Quantification: The percentage of cells bearing at least one neurite longer than the diameter of the cell body is determined. The total length of neurites can also be measured using image analysis software.
Cell Viability Assay (MTT Assay)
To ensure that the observed neurite outgrowth is not a result of cytotoxicity, a cell viability assay is performed.
-
Cell Plating: PC12 cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with the same concentrations of this compound as in the neurite outgrowth assay.
-
Incubation: The plate is incubated for the same duration as the neurite outgrowth experiment.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its neurotrophic effects have not yet been elucidated. However, based on the known mechanisms of other neurotrophic compounds, several pathways are likely candidates.
Neurotrophin Receptor Signaling
Many neurotrophic factors, such as NGF, initiate their effects by binding to and activating receptor tyrosine kinases (Trk) on the cell surface. This activation can trigger downstream signaling cascades that promote neuronal survival and growth.
Caption: Putative Trk Receptor-Mediated Signaling Pathway for this compound.
Experimental Workflow for Investigating Signaling Pathways
To determine the specific pathways activated by this compound, a series of experiments would be necessary. The following diagram illustrates a typical workflow for such an investigation.
Caption: Standard Western Blot Workflow for Signaling Pathway Analysis.
The available evidence, though limited, suggests that this compound possesses neurotrophic properties, making it a person of interest for further investigation in the context of neuroprotective therapies. The significant neurite growth-promoting effect observed in preliminary studies warrants a more in-depth exploration of its mechanism of action.
Future research should focus on:
-
Dose-Response Studies: To determine the optimal concentration range for the neurotrophic effects of this compound.
-
Mechanism of Action: To elucidate the specific signaling pathways involved, including the potential role of Trk receptors and downstream effectors.
-
Neuroprotection in Disease Models: To evaluate the efficacy of this compound in in vitro and in vivo models of neurodegenerative diseases, such as those mimicking Alzheimer's or Parkinson's disease.
-
Structure-Activity Relationship Studies: To identify the key structural features of this compound responsible for its bioactivity, which could guide the synthesis of more potent analogs.
A thorough understanding of the neuroprotective potential of this compound will require a concerted effort from the scientific community. The methodologies and conceptual frameworks presented in this guide offer a roadmap for these future investigations, which hold the promise of uncovering a novel therapeutic agent for debilitating neurological disorders.
Investigation into the Anti-inflammatory Properties of Scandine N-oxide: A Review of Available Scientific Literature
Initial comprehensive searches for "Scandine N-oxide" did not yield any specific scientific data or literature pertaining to its anti-inflammatory properties. This suggests that "this compound" may be a novel compound not yet extensively studied or documented in publicly available scientific databases, or potentially a misnomer for a related compound.
While direct information on this compound is unavailable, the broader class of N-oxide compounds has been investigated for various pharmacological activities, including anti-inflammatory effects. Additionally, a similarly named compound, Scandoside, has been the subject of anti-inflammatory research.
This guide will, therefore, provide an in-depth overview of the anti-inflammatory properties of other relevant N-oxide compounds and Scandoside, based on the available scientific literature. This information may offer valuable insights for researchers, scientists, and drug development professionals interested in the potential of related chemical structures.
Anti-inflammatory Properties of Brucine (B1667951) N-oxide
Brucine N-oxide, a derivative of the alkaloid brucine, has demonstrated significant analgesic and anti-inflammatory activities. Studies have shown its potential to modulate both central and peripheral mechanisms of pain and inflammation.
Quantitative Data on Anti-inflammatory Effects of Brucine N-oxide
| Experimental Model | Compound | Dosage | Effect | Reference |
| Carrageenan-induced rat paw edema | Brucine N-oxide | - | Stronger inhibitory effect than brucine | [1] |
| Acetic acid-induced vascular permeability | Brucine N-oxide | - | Significant reduction | [1] |
| Freund's complete adjuvant (FCA) induced arthritis in rats | Brucine N-oxide | - | Reduced plasma levels of 6-keto-PGF1a and 5-hydroxytryptamine (5-HT) | [1] |
| Inflammatory tissue | Brucine N-oxide | - | Significantly inhibited the release of prostaglandin (B15479496) E2 (PGE2) | [1] |
Experimental Protocols
A detailed methodology for the key experiments involving brucine N-oxide is outlined below:
-
Carrageenan-Induced Rat Paw Edema: This is a widely used model for evaluating acute inflammation. Typically, a sub-plantar injection of carrageenan is administered to the rat's hind paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points before and after treatment with the test compound (brucine N-oxide) to assess the extent of edema inhibition.[2]
-
Acetic Acid-Induced Vascular Permeability: In this assay, mice are intraperitoneally injected with acetic acid to induce an increase in capillary permeability. This is often visualized by the leakage of a dye, such as Evans blue, into the peritoneal cavity. The amount of dye leakage is quantified to determine the effect of the test compound on vascular permeability.[1]
-
Freund's Complete Adjuvant (FCA) Induced Arthritis: This is a model for chronic inflammation. Arthritis is induced in rats by injecting FCA into the paw. The development of arthritis is monitored over several days, and the effect of the test compound on parameters like paw volume, joint inflammation, and biochemical markers in the blood (e.g., 6-keto-PGF1a, 5-HT) is evaluated.[1]
Anti-inflammatory Properties of Scandoside
Scandoside, an iridoid glycoside, has been shown to possess anti-inflammatory effects by suppressing key signaling pathways involved in the inflammatory response.
Quantitative Data on Anti-inflammatory Effects of Scandoside
| Parameter | Effect of Scandoside (SCA) | Cell Line | Inducer | Reference |
| Nitric Oxide (NO) Production | Significantly decreased | RAW 264.7 macrophages | LPS | [3][4] |
| Prostaglandin E2 (PGE2) Production | Significantly decreased | RAW 264.7 macrophages | LPS | [3][4] |
| Tumor Necrosis Factor-α (TNF-α) Production | Significantly decreased | RAW 264.7 macrophages | LPS | [3][4] |
| Interleukin-6 (IL-6) Production | Significantly decreased | RAW 264.7 macrophages | LPS | [3][4] |
| iNOS mRNA Expression | Inhibited | RAW 264.7 macrophages | LPS | [3][4] |
| COX-2 mRNA Expression | Inhibited | RAW 264.7 macrophages | LPS | [3][4] |
| TNF-α mRNA Expression | Inhibited | RAW 264.7 macrophages | LPS | [3][4] |
| IL-6 mRNA Expression | Inhibited | RAW 264.7 macrophages | LPS | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Scandoside:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of Scandoside for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][4]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A standard curve is used to determine the nitrite concentration, which reflects the amount of NO produced by the cells.[3][4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[3][4]
-
RNA Isolation and Real-Time PCR (RT-PCR): Total RNA is extracted from the cells, and the expression levels of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by RT-PCR using specific primers.[3][4]
-
Western Blot Analysis: The protein levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκB-α, p38, ERK, JNK) are assessed by Western blotting using specific antibodies.[3][4]
Signaling Pathways in Inflammation Modulated by Scandoside
Scandoside exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of inflammation.[3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Scandoside has been shown to suppress the phosphorylation of IκB-α, thereby inhibiting NF-κB activation.[3][4][6]
Caption: Scandoside inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in regulating the production of inflammatory mediators. Scandoside has been found to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[3][4]
Caption: Scandoside inhibits the MAPK signaling pathway.
Conclusion
While there is no available scientific literature on the anti-inflammatory properties of "this compound," research on other N-oxide compounds like brucine N-oxide, and on the similarly named compound Scandoside, demonstrates the potential for this class of molecules and related structures in modulating inflammatory responses. Brucine N-oxide shows promise in animal models of inflammation, while Scandoside has been shown to act by inhibiting the NF-κB and MAPK signaling pathways. Further research is warranted to explore the potential of novel N-oxide compounds as anti-inflammatory agents. Should "this compound" be a novel compound, the experimental protocols and signaling pathways detailed in this guide for related molecules could provide a foundational framework for its investigation.
References
- 1. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory effect of a new steroidal saponin, mannioside A, and its derivatives isolated from Dracaena mannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. benchchem.com [benchchem.com]
A Technical Guide to Assessing the Antioxidant Capacity of Scandine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for evaluating the antioxidant potential of Scandine N-oxide, a novel alkaloid derivative. Due to the limited specific data on this compound, this guide outlines a standardized, multi-tiered approach, employing established in vitro and cell-based assays to build a robust antioxidant profile. The detailed protocols and data interpretation frameworks herein are designed to guide researchers in generating reliable and comparable results.
In Vitro Chemical Antioxidant Assays
The initial assessment of antioxidant capacity involves cell-free chemical assays. These methods are rapid, cost-effective, and provide foundational data on the direct radical scavenging and reducing abilities of this compound. A panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—is recommended for a comprehensive evaluation.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This SET-based assay measures the capacity of this compound to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically.[2]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectroscopic grade methanol (B129727).[3] Prepare a series of concentrations for this compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent.[3]
-
Reaction Setup: In a 96-well microplate, add 100 µL of each concentration of the test sample or standard to separate wells. Add 100 µL of the DPPH working solution to all wells.[2]
-
Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[5]
-
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45.8 ± 2.1 |
| Ascorbic Acid (Control) | 8.2 ± 0.5 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. This method is applicable to both hydrophilic and lipophilic antioxidants.[4]
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][6]
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm before use.[4][7]
-
Reaction Setup: Add a small volume (e.g., 5-20 µL) of the this compound sample or Trolox standard to a larger volume (e.g., 200 µL to 3.995 mL) of the diluted ABTS•+ working solution.[6][8]
-
Incubation: Mix and incubate the reaction at room temperature for a set time (e.g., 7-30 minutes).[4][7]
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: Calculate the percent inhibition as per the DPPH assay and determine the IC50 value.[6]
Table 2: Hypothetical ABTS Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 32.5 ± 1.8 |
| Trolox (Control) | 6.5 ± 0.4 |
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample through its ability to reduce the ferric iron (Fe³⁺) in a TPTZ complex to the ferrous form (Fe²⁺) at a low pH, resulting in an intense blue color.[2][9]
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP working reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]
-
Reaction Setup: In a 96-well plate, add 20 µL of the this compound sample or ferrous sulfate (B86663)/Trolox standard to separate wells. Add 180-220 µL of the pre-warmed FRAP working reagent to each well.[2][10]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[2][11]
-
Calculation: Create a standard curve using a known antioxidant like ferrous sulfate or Trolox. The FRAP value of the sample is expressed as µM of Fe(II) equivalents or Trolox equivalents.[2]
Table 3: Hypothetical Ferric Reducing Antioxidant Power of this compound
| Compound | FRAP Value (µM Fe(II) Equivalents / mg) |
|---|---|
| This compound | 850 ± 42 |
| Quercetin (Control) | 2100 ± 95 |
Cell-Based Antioxidant Activity Assessment
While chemical assays are useful for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake, distribution, and metabolism.[12]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, DCFH-DA, within live cells.[12] The probe is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by peroxyl radicals to the highly fluorescent DCF.[13]
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[13][14]
-
Probe and Sample Incubation: Wash the cells with buffer (e.g., PBS or HBSS). Pre-incubate the cells with a working solution of DCFH-DA (e.g., 25 µM) and various concentrations of this compound or a Quercetin standard for 1 hour at 37°C.[13][14]
-
Induction of Oxidative Stress: Wash the cells to remove the probe and compounds from the media. Add a free radical initiator, such as ABAP or AAPH, to all wells to induce oxidative stress.[12][13]
-
Measurement: Immediately begin reading the plate using a fluorescent microplate reader (Excitation ~485 nm, Emission ~535 nm) in kinetic mode at 37°C for 1 hour, taking readings every 1-5 minutes.[13]
-
Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is determined using the formula:
Table 4: Hypothetical Cellular Antioxidant Activity of this compound
| Compound | CAA Value (µmol QE / 100 µmol) |
|---|---|
| This compound | 15.2 ± 1.3 |
| Quercetin (Control) | 100.0 (by definition) |
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
The logical flow from initial chemical screening to more complex cellular assays is a critical component of the assessment strategy. This workflow ensures that foundational data informs subsequent, more resource-intensive experiments.
Caption: Workflow for assessing antioxidant capacity.
Potential Signaling Pathway: Nrf2-Keap1
A key mechanism by which compounds exert cellular antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway.[15][16][17] Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes.[15][17] An effective antioxidant like this compound may modulate this pathway.
Caption: The Nrf2-Keap1 antioxidant response pathway.
References
- 1. Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. zen-bio.com [zen-bio.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 17. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Laboratory Synthesis of Scandine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scandine is a monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Melodinus genus, particularly Melodinus fusiformis. Alkaloids from this genus have been a subject of interest for their diverse and complex chemical structures and potential biological activities. The N-oxides of alkaloids are often metabolites of the parent compounds and can exhibit different pharmacological and physicochemical properties. The synthesis of Scandine N-oxide is of interest for further pharmacological evaluation and as a reference standard in metabolic studies.
This protocol details a two-stage process:
-
Isolation of Scandine: A general procedure for the extraction and chromatographic purification of Scandine from the dried plant material of Melodinus fusiformis.
-
N-Oxidation of Scandine: A standard method for the oxidation of the tertiary amine in Scandine to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Methods
2.1. Isolation of Scandine from Melodinus fusiformis
Materials:
-
Dried and powdered aerial parts of Melodinus fusiformis
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (2 M)
-
Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), chloroform)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Extraction:
-
Macerate the dried, powdered plant material (e.g., 1 kg) in 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2 M hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with sodium carbonate or ammonium hydroxide solution.
-
Extract the alkaline solution with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the compound with the expected Rf value for Scandine.
-
Further purify the Scandine-containing fractions using preparative HPLC to obtain pure Scandine.
-
2.2. Synthesis of this compound
Materials:
-
Purified Scandine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
-
Rotary evaporator
Protocol:
-
Reaction Setup:
-
Dissolve Scandine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization Data
Table 1: Physicochemical and Spectroscopic Data for Scandine.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₂₁H₂₂N₂O₃ |
| Molecular Weight | 350.41 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | User to record chemical shifts, multiplicities, and coupling constants. |
| ¹³C NMR | User to record chemical shifts. |
| Mass Spec (HRMS) | User to record m/z for [M+H]⁺. |
| IR (cm⁻¹) | User to record characteristic peaks (e.g., C=O, C-N, aromatic C-H). |
Table 2: Physicochemical and Spectroscopic Data for this compound.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.41 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect downfield shifts for protons α to the N-oxide group compared to Scandine. User to record data. |
| ¹³C NMR | Expect shifts for carbons α and β to the N-oxide group. User to record data. |
| Mass Spec (HRMS) | Expect m/z for [M+H]⁺ to be ~16 amu higher than Scandine. User to record data. |
| IR (cm⁻¹) | Expect a characteristic N-O stretching vibration around 950-970 cm⁻¹. User to record data. |
Workflow and Signaling Pathway Diagrams
High-Yield Synthesis of Scandine N-Oxide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandine, a complex pentacyclic indole (B1671886) alkaloid from the Aspidosperma family, has garnered interest due to its intricate architecture and potential biological activities, characteristic of this class of natural products.[1][2] The introduction of an N-oxide moiety into alkaloid scaffolds can significantly modulate their pharmacological properties, including solubility, metabolic stability, and bioactivity, often leading to enhanced or novel therapeutic effects such as cytotoxicity against cancer cells.[3][4] This document provides detailed protocols for high-yield synthesis of Scandine N-oxide analogs, focusing on robust and widely applicable oxidation methods for tertiary amines.
The core structure of Scandine features a tertiary amine within its caged framework, which is the primary target for N-oxidation.
(Image source: A representative chemical structure of an Aspidosperma alkaloid similar to Scandine for illustrative purposes.)
High-Yield Synthetic Methods
Two primary methods have been established as highly efficient for the N-oxidation of complex tertiary amines and alkaloids: direct oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and catalytic oxidation using hydrogen peroxide (H₂O₂).
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a reliable and highly effective reagent for the N-oxidation of tertiary amines, often providing clean reactions and high yields under mild conditions.[5] It is particularly useful for complex molecules due to its high reactivity.
Method 2: Flavin-Catalyzed Oxidation with Hydrogen Peroxide (H₂O₂)
This method presents a greener alternative, utilizing the environmentally benign oxidant H₂O₂ in combination with a flavin catalyst.[6][7] It offers excellent yields and selectivity under mild reaction conditions, minimizing harsh reagents and byproducts.[6][8]
Data Presentation: Comparison of Synthesis Methods
| Method | Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Typical Reaction Time | Reported Yield Range | Key Advantages | Potential Considerations |
| m-CPBA Oxidation | m-CPBA (1.1-1.5 equiv.) | None | Dichloromethane (B109758) (DCM) or Chloroform (CHCl₃) | 0 to RT | 1-4 hours | 85-98% | High reactivity, simple setup, predictable outcomes.[9][10] | Stoichiometric byproduct (m-chlorobenzoic acid) requires removal; potential for over-oxidation or side reactions with sensitive functional groups (e.g., alkenes).[11] |
| Flavin/H₂O₂ Oxidation | H₂O₂ (30% aq., 1.5-2.0 equiv.) | Flavin catalyst (1-5 mol%) | Methanol (B129727) (MeOH) or H₂O | Room Temperature (RT) | 1-6 hours | 90-99% | Green oxidant (water is the only byproduct), mild conditions, high selectivity for N-oxidation.[6] | Requires catalyst synthesis or purchase; reaction rate can be sensitive to pH and catalyst loading.[12] |
Experimental Protocols
Protocol 1: N-Oxidation of a Scandine Analog using m-CPBA
This protocol describes a general procedure for the N-oxidation of a Scandine analog using m-CPBA.
Materials:
-
Scandine analog (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the Scandine analog (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 5-10 minutes. Ensure the temperature remains close to 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, cool the mixture again to 0 °C and slowly add saturated Na₂S₂O₃ solution to quench any excess peroxide. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes help remove the m-chlorobenzoic acid byproduct.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound analog.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate, to obtain the pure N-oxide.
Protocol 2: Flavin-Catalyzed N-Oxidation of a Scandine Analog using H₂O₂
This protocol outlines a green chemistry approach for N-oxidation using a flavin catalyst and hydrogen peroxide.
Materials:
-
Scandine analog (1.0 eq)
-
Flavin catalyst (e.g., 1,3-dimethyl-5-ethyl-5,10-dihydroalloxazine, 2.5 mol%)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.5 eq)
-
Methanol (MeOH)
-
Manganese dioxide (MnO₂) for quenching
-
Celite®
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Scandine analog (1.0 eq) and the flavin catalyst (0.025 eq) in methanol (approx. 0.2 M).
-
Reagent Addition: To the stirred solution at room temperature, add the 30% H₂O₂ solution (1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is typically initiated in the presence of air (molecular oxygen) and proceeds to completion within 1-6 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, carefully add a small amount of solid MnO₂ to the reaction mixture to decompose excess H₂O₂. Stir until gas evolution ceases.
-
Work-up: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the pad with a small amount of methanol.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or basic alumina (B75360) to yield the pure this compound analog.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound analogs.
Caption: General workflow for this compound synthesis.
Plausible Signaling Pathway for Cytotoxicity
While the specific signaling pathways for this compound analogs are not yet elucidated, many cytotoxic alkaloids and their N-oxides exert their effects by inducing apoptosis and modulating key cellular survival pathways.[14][15] Aspidosperma alkaloids have been shown to possess anti-inflammatory and neuroprotective effects, potentially through modulation of pathways like TREM2 and Nrf2.[16][17] The diagram below illustrates a plausible, hypothetical signaling cascade leading to apoptosis, a common mechanism for cytotoxic compounds.
References
- 1. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
- 14. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A natural small molecule aspidosperma-type alkaloid, hecubine, as a new TREM2 activator for alleviating lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note and Protocol: Step-by-Step Purification of Scandine N-oxide using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scandine N-oxide is a polar heterocyclic compound of significant interest in pharmaceutical research due to its potential biological activities. Efficient purification of this molecule is critical for downstream applications, including structural elucidation, pharmacological screening, and formulation development. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography. The methodology is designed to be a robust starting point for researchers, with considerations for optimization based on specific impurity profiles.
N-oxides are known for their polarity, which can present challenges during chromatographic purification, such as strong adsorption to the stationary phase.[1] This protocol addresses these challenges by outlining a systematic approach to solvent system selection, column packing, and fraction analysis.
Data Presentation
The following tables summarize the typical data obtained during the purification of this compound.
Table 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound
| Solvent System (DCM:MeOH) | Rf of this compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Observations |
| 99:1 | 0.05 | 0.50 | 0.85 | Poor separation, product at baseline. |
| 98:2 | 0.15 | 0.60 | 0.90 | Some separation, but product still has a low Rf. |
| 95:5 | 0.35 | 0.75 | 0.95 | Good separation between the product and impurities.[2] |
| 90:10 | 0.60 | 0.85 | 0.98 | Product moves too quickly, poor separation from Impurity 1. |
DCM: Dichloromethane (B109758), MeOH: Methanol (B129727) An ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective column chromatography separation.[2]
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Loaded | 1.5 g |
| Elution Method | Gradient Elution |
| Mobile Phase Gradient | 100% DCM to 95:5 DCM:MeOH |
| Total Eluent Volume | 1.2 L |
| Fraction Size | 20 mL |
| Fractions Containing Pure Product | 25-40 |
| Yield of Pure this compound | 1.1 g |
| Purity (by HPLC) | >98% |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Development of the Solvent System using TLC
-
Prepare TLC Chambers: Line two TLC chambers with filter paper and add two different solvent systems for initial screening (e.g., 98:2 and 95:5 DCM:MeOH). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a minimal amount of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot. The optimal solvent system should provide an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.[2] Based on the data in Table 1, a gradient starting from 100% DCM and gradually increasing to 95:5 DCM:MeOH is a suitable choice.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (100% DCM).[2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Continuously tap the side of the column gently to promote even packing.[3]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound (1.5 g) in a minimal amount of DCM.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Drain the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent (100% DCM) to the column.
-
Begin collecting fractions (20 mL each) as the solvent flows through the column.
-
Gradually increase the polarity of the mobile phase by slowly adding methanol to the dichloromethane in the solvent reservoir, moving towards the optimal 95:5 DCM:MeOH mixture. This can be done by preparing discrete batches of solvent with increasing polarity or by using a gradient mixer.
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and assess purity using an appropriate analytical technique such as HPLC or NMR.
-
Troubleshooting:
-
Product not eluting: If the this compound is too polar and binds strongly to the silica, a more polar solvent system may be required. In some cases, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help, but caution is advised as it can affect the stability of the silica gel.[2]
-
Poor separation: This may be due to improper column packing, loading too much sample, or an inappropriate solvent system. Repack the column carefully and ensure the sample is concentrated before loading.
-
Compound degradation: N-oxides can sometimes be sensitive to the acidic nature of silica gel.[2] If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel by pre-treating it with a solution containing triethylamine.
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Note: A Validated HPLC Method for the Quantification of Scandine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Scandine N-oxide, an alkaloid with potential pharmacological significance. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. Comprehensive validation was performed in accordance with regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. This protocol is suitable for routine analysis of this compound in various sample matrices, including raw materials, finished products, and biological samples, supporting drug discovery, quality control, and pharmacokinetic studies.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Gardneria species.[1] As with many alkaloid N-oxides, it is important to have reliable analytical methods to determine its concentration for various applications, including phytochemical analysis, pharmacological research, and quality control of herbal products. HPLC is a powerful technique for the separation and quantification of such compounds due to its high efficiency and sensitivity.[2][3] This document provides a detailed protocol for a validated HPLC method for the quantitative analysis of this compound.
Chemical Properties of this compound
-
Molecular Formula: C₂₁H₂₂N₂O₄[4][]
-
Molecular Weight: 366.4 g/mol [4][]
-
Chemical Structure: this compound possesses a complex pentacyclic structure. The presence of the N-oxide functional group can influence its polarity and chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 70 17.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration range.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.
Specificity
The specificity of the method was evaluated by analyzing a blank matrix and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound (50 µg/mL)
| Intra-day (n=6) | Inter-day (n=3) | |
| Mean Peak Area | 761,500 | 762,100 |
| Standard Deviation | 4,569 | 6,100 |
| %RSD | 0.60% | 0.80% |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 | 9.8 | 98.0% |
| 50 | 50.7 | 101.4% |
| 80 | 79.2 | 99.0% |
| Mean Recovery | 99.5% |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of method validation parameters.
Caption: this compound structure and potential degradation pathways.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and specificity. This protocol can be readily implemented in analytical laboratories for the routine analysis of this compound in various samples, contributing to advancements in natural product chemistry, pharmacology, and quality control.
References
Application Note: Quantitative Determination of Scandine N-oxide in Biological Samples using LC-MS/MS
Introduction
Scandine (B12325887) N-oxide is a potential metabolite of scandine, a compound of interest in various fields of biological research. Accurate and sensitive quantification of scandine N-oxide in biological matrices such as plasma and urine is essential for pharmacokinetic, metabolic, and toxicological studies. This application note presents a comprehensive protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers, scientists, and drug development professionals. Due to the inherent instability of many N-oxide metabolites, this protocol incorporates strategies to ensure sample integrity and analytical accuracy.[1]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in biological samples is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is optimized for plasma samples. For urine samples, a dilution step may be sufficient prior to injection.
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Biological matrix (e.g., plasma, urine)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Spike with 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2][4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation and peak shape.[2][5]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM ammonium (B1175870) acetate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][5][6]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 90 | 10 |
| 0.5 - 2.5 | 10 | 90 |
| 2.5 - 3.5 | 10 | 90 |
| 3.5 - 3.6 | 90 | 10 |
| 3.6 - 5.0 | 90 | 10 |
3. Mass Spectrometry (MS)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Proposed MRM Transitions and MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | [M+H]⁺ | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard | [M+H]⁺ | To be determined | 100 | To be optimized | To be optimized |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution of the analyte and performing product ion scans. Based on the fragmentation of other pyrrolizidine (B1209537) alkaloid N-oxides, characteristic losses such as the neutral loss of the N-oxide oxygen atom ([M+H - 16]⁺) or fragmentation of the necine base may be observed.[7][8][9][10][11]
Proposed Fragmentation Pathway
The fragmentation of N-oxides can be diagnostic. A common fragmentation pathway involves the loss of an oxygen atom. The proposed fragmentation for this compound is illustrated below.
Caption: Proposed fragmentation of this compound in MS/MS.
Data Presentation
Quantitative data should be compiled into tables for clear interpretation.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low | 3 | Value | Value | Value |
| Mid | 100 | Value | Value | Value |
| High | 800 | Value | Value | Value |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | Value | Value |
| High | 800 | Value | Value |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological samples. The outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed starting parameters, offer a solid foundation for method development and validation. Adherence to these guidelines will enable researchers to obtain accurate and reproducible results for pharmacokinetic and metabolic studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Scandine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandine N-oxide is an indole (B1671886) alkaloid whose cytotoxic properties are of significant interest for potential therapeutic applications. These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxic effects of this compound on various cell lines. The protocols detailed below cover key assays for measuring cell viability, membrane integrity, and apoptosis, which are critical for evaluating the anticancer potential of novel compounds. While specific quantitative data for this compound is not yet available in published literature, the provided data for structurally related indole alkaloids can serve as a valuable reference for experimental design and data interpretation.
Data Presentation: Cytotoxic Effects of Related Indole Alkaloids
The following tables summarize the reported cytotoxic activities of several indole alkaloids against various cancer cell lines. This data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), can be used as a benchmark when evaluating the cytotoxic potential of this compound.
Table 1: In Vitro Cytotoxicity of Monoterpene Indole Alkaloids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Razyamide | MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.10 |
| HepG2 | Hepatocellular Carcinoma | 5.1 ± 0.28 | |
| HeLa | Cervical Adenocarcinoma | 3.1 ± 0.17 | |
| 20-epi-sitsirikine | HepG2 | Hepatocellular Carcinoma | 21.1 ± 1.97 |
| HeLa | Cervical Adenocarcinoma | 12.4 ± 1.51 | |
| Eburenine | MCF-7 | Breast Adenocarcinoma | 93.2 ± 9.73 |
| HepG2 | Hepatocellular Carcinoma | 118.8 ± 8.48 | |
| Vallesiachotamine (B1599952) | SK-MEL-37 | Melanoma | 14.7 ± 1.2 |
Data sourced from multiple studies on monoterpene indole alkaloids.[1][2]
Table 2: In Vitro Cytotoxicity of Various Indole Alkaloids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (+)-Gelsemine | PC12 | Pheochromocytoma | 31.59 |
| Tabersonine | SW480 | Colorectal Adenocarcinoma | 4.6 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.6 | |
| HL-60 | Promyelocytic Leukemia | 14.8 | |
| MCF-7 | Breast Adenocarcinoma | 9.9 | |
| A-549 | Lung Carcinoma | 12.1 |
Data sourced from studies on gelsemine (B155926) and other plant-based indole alkaloids.[3][4]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
96-well plates
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Cell Lysis: Collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration.
-
Caspase Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well and bring the volume up to 50 µL with cell lysis buffer. Add 50 µL of reaction buffer.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/420-460 nm (for fluorometric assays). The increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.
Visualizations
Experimental Workflow
Potential Signaling Pathway
Disclaimer: The information provided in these application notes is intended for research use only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. The cytotoxic data and signaling pathway are based on related compounds and should be used as a reference for investigating this compound.
References
- 1. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative effects of the indole alkaloid vallesiachotamine on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays for Evaluating the Anti-inflammatory Effects of Scandine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Scandine N-oxide, a natural product, has emerged as a potential candidate for modulating inflammatory responses. These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the anti-inflammatory properties of this compound. The described assays will enable researchers to assess its impact on key inflammatory mediators and signaling pathways.
Overview of a Typical Experimental Workflow
A general workflow for screening the anti-inflammatory potential of this compound involves inducing an inflammatory response in a relevant cell line, such as macrophages, and then assessing the compound's ability to mitigate this response.
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Key Inflammatory Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It activates intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding TNF-α, IL-6, iNOS, and COX-2.[1][3]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in the inflammatory response.[4] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors like AP-1, contributing to the expression of pro-inflammatory cytokines and enzymes.[5]
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well and 6-well cell culture plates
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 5 x 10⁴ cells/well in a 96-well plate for NO and cytotoxicity assays; 1 x 10⁶ cells/well in a 6-well plate for protein analysis) and allow them to adhere overnight.[6][7]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production; shorter time points for signaling pathway analysis).[8][9]
Cell Viability Assay (MTT or CCK8)
It is crucial to determine the non-toxic concentration range of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[10]
-
Add MTT or CCK8 solution to each well and incubate according to the manufacturer's instructions.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[11][12]
Materials:
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) in an acidic solution)[13]
-
Sodium nitrite standard solution
-
96-well plate
Protocol:
-
After cell treatment, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[6]
-
Add an equal volume of Griess reagent to each supernatant sample.[14]
-
Incubate for 10-15 minutes at room temperature, protected from light.[6][13]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[14]
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[16][17][18]
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Recombinant cytokine standards
Protocol (Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.[19]
Western Blot Analysis of Inflammatory Mediators and Signaling Proteins
Western blotting is used to determine the protein levels of iNOS, COX-2, and phosphorylated forms of key signaling proteins like NF-κB p65 and p38 MAPK.[8][9][20]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of this compound at different concentrations.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Nitrite Concentration (µM) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 25.6 ± 2.1 |
| LPS + this compound | 1 | 99.1 ± 5.5 | 20.3 ± 1.8 |
| LPS + this compound | 5 | 97.8 ± 4.9 | 15.7 ± 1.5 |
| LPS + this compound | 10 | 96.5 ± 5.1 | 10.2 ± 1.1 |
| LPS + this compound | 25 | 95.2 ± 4.7 | 5.8 ± 0.7 |
| LPS + this compound | 50 | 85.3 ± 6.2 | 3.1 ± 0.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | - | 3500 ± 250 | 1800 ± 150 |
| LPS + this compound | 10 | 2800 ± 210 | 1450 ± 120 |
| LPS + this compound | 25 | 1500 ± 130 | 800 ± 90 |
| LPS + this compound | 50 | 700 ± 60 | 450 ± 50 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Western Blots for Inflammatory Mediators
| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio |
| Control | - | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.2 ± 0.04 |
| LPS (1 µg/mL) | - | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS + this compound | 10 | 0.8 ± 0.07 | 0.75 ± 0.06 | 0.8 ± 0.07 |
| LPS + this compound | 25 | 0.5 ± 0.05 | 0.45 ± 0.05 | 0.5 ± 0.06 |
| LPS + this compound | 50 | 0.2 ± 0.03 | 0.25 ± 0.04 | 0.3 ± 0.04 |
Data are presented as mean ± SD of the relative band intensity normalized to the LPS-treated group.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-inflammatory effects of this compound. By employing these cell-based assays, researchers can effectively screen and elucidate the mechanisms of action of this and other potential anti-inflammatory compounds, thereby accelerating the drug discovery and development process.
References
- 1. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Nitric oxide production and signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Protocol Griess Test [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. h-h-c.com [h-h-c.com]
- 18. biocompare.com [biocompare.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. mdpi.com [mdpi.com]
Techniques for Measuring the Solubility and Stability of Scandine N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to established methodologies for determining the aqueous solubility and chemical stability of Scandine N-oxide. The following protocols are designed to be adaptable for use in various research and development settings, from early discovery to formulation development.
Section 1: Solubility Determination of this compound
The aqueous solubility of a drug candidate is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability.[1][2] Two primary types of solubility are often measured during drug development: kinetic and thermodynamic solubility.[2][3]
1.1. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][2][4] This high-throughput screening method is valuable in early drug discovery for identifying compounds with potential solubility liabilities.[3][4]
1.2. Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility, often referred to as the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[1][2] This is achieved by incubating an excess of the solid compound in a buffer over an extended period.[4][5] This measurement is crucial for lead optimization and pre-formulation studies.[3]
Experimental Protocols: Solubility Measurement
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
This protocol outlines a rapid method to assess the kinetic solubility of this compound by detecting precipitation using light scattering.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of this compound concentrations.
-
Incubation: Cover the plate and shake gently for 1.5 to 2 hours at room temperature.[6]
-
Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[1]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Protocol 2: Thermodynamic Solubility Assay via the Shake-Flask Method
This protocol describes the equilibrium shake-flask method, which is considered the most accurate for determining thermodynamic solubility.[5][7]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] Prepare a standard curve of this compound to accurately determine the concentration.
-
Data Reporting: The thermodynamic solubility is reported as the average concentration from at least three replicate experiments for each buffer condition.
Data Presentation: this compound Solubility
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Method of Quantification |
| Kinetic | 7.4 | 25 | [Insert Data] | Nephelometry |
| Thermodynamic | 5.0 | 25 | [Insert Data] | HPLC-UV |
| Thermodynamic | 7.4 | 25 | [Insert Data] | HPLC-UV |
| Thermodynamic | 9.0 | 25 | [Insert Data] | HPLC-UV |
| Thermodynamic | 7.4 | 37 | [Insert Data] | HPLC-UV |
Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Section 2: Stability Assessment of this compound
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10] Forced degradation (stress testing) is a critical component of this, as it helps to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[11] These studies are also crucial for developing and validating stability-indicating analytical methods.[13]
Protocol 3: Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[14] N-oxides can be formed through oxidation, so it is important to understand if further oxidation of the molecule occurs.[15]
-
Thermal Degradation: Expose a solid sample of this compound and a solution sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., as per ICH Q1B guidelines).[11][12]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For hydrolytic studies, neutralize the samples before analysis.[16] For other studies, dilute the samples with the mobile phase.
-
Analysis: Analyze the stressed samples using a stability-indicating method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.[17]
-
Data Analysis: Calculate the percentage of degradation of this compound under each condition. Identify and, if possible, characterize the major degradation products.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration (hours) | % Degradation of this compound | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 24 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 24 | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 | [Insert Data] | [Insert Data] |
| Dry Heat, 80°C | 48 | [Insert Data] | [Insert Data] |
| UV Light | 48 | [Insert Data] | [Insert Data] |
Stability-Indicating Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Workflow for Stability Testing
Caption: Workflow for Forced Degradation and Stability Analysis.
Section 3: Analytical Methodologies
The accurate quantification of this compound and its potential degradation products is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique due to its high sensitivity and selectivity for N-oxide compounds.[8]
3.1. HPLC Method Parameters for Stability Indicating Assay
A typical starting point for developing a stability-indicating HPLC method would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure separation of the parent compound from more polar and less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector for peak purity analysis and a mass spectrometer for peak identification and confirmation.
This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[13]
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The data generated from these studies are fundamental for guiding lead optimization, selecting appropriate formulations, and ensuring the development of a safe, effective, and stable drug product.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stability-indicating colorimetric assay for indicine N-oxide using TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Assessing the Pharmacokinetics of Novel Alkaloid N-Oxides: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of pharmacokinetics (PK), which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is a cornerstone of drug discovery and development. For novel compounds such as Scandine N-oxide, a comprehensive understanding of its PK profile is essential to evaluate its potential as a therapeutic agent. Due to the limited publicly available pharmacokinetic data specifically for this compound, this document provides a generalized framework and protocols for assessing the pharmacokinetics of a novel alkaloid N-oxide, based on established methodologies for similar compounds.
N-oxide metabolites can be biologically active and are often characterized by their potential instability, sometimes reverting to the parent drug.[] Therefore, robust bioanalytical methods are crucial for their accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method commonly employed for the quantification of N-oxide metabolites in biological matrices.[]
Key Pharmacokinetic Parameters
A typical pharmacokinetic study aims to determine several key parameters that describe the disposition of a drug in the body. These parameters are crucial for determining dosing regimens and predicting the compound's behavior in vivo.
| Parameter | Description | Importance |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the peak exposure to the drug. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. | Determines the dosing interval and the time to reach steady state. |
| CL (Clearance) | The volume of plasma from which the drug is completely removed per unit of time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |
Experimental Protocols
A successful pharmacokinetic study relies on meticulously planned and executed experimental protocols. Below are generalized protocols for an in vivo pharmacokinetic study and the bioanalytical method development for a novel alkaloid N-oxide.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
1. Animal Model and Dosing:
-
Species: Sprague-Dawley rats (or other appropriate rodent model).
-
Groups: Typically, a minimum of two groups for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV group: Administer the compound (e.g., 1-5 mg/kg) via the tail vein to determine bioavailability and clearance.
-
PO group: Administer the compound (e.g., 5-50 mg/kg) via oral gavage to assess oral absorption.
-
-
Sample Collection: Collect blood samples (approx. 0.25 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma should be immediately harvested by centrifugation and stored at -80°C until analysis. To prevent the degradation of N-oxide metabolites, it is crucial to handle samples under specific conditions, such as avoiding high heat and maintaining a neutral or near-neutral pH.[]
2. Bioanalytical Method: UPLC-MS/MS Quantification:
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Utilize a suitable column (e.g., C18) with a gradient elution mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve separation of the analyte from endogenous matrix components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The transitions of the parent ion to a specific product ion for both the analyte and an internal standard are monitored.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.
-
3. Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow for Pharmacokinetic Assessment
Caption: Workflow for an in vivo pharmacokinetic study.
Metabolic Pathway of a Hypothetical Alkaloid N-oxide
Caption: Potential metabolic pathways for an alkaloid N-oxide.
References
Application of Scandine N-oxide in Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Scandine N-oxide is a natural alkaloid that has been isolated from the plant Melodinus fusiformis.[1] While research specific to this compound is limited, the broader class of alkaloids from Melodinus fusiformis and other N-oxide-containing compounds have demonstrated significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases.[2][3][4] This document provides an overview of the potential applications of this compound based on the bioactivities of related compounds and outlines protocols for its synthesis and biological evaluation.
The N-oxide functional group can significantly alter the pharmacological properties of a parent alkaloid, often enhancing its bioavailability, modifying its metabolic stability, or enabling it to act as a prodrug.[5] N-oxides have been explored for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][5][6]
Potential Therapeutic Applications
Based on the documented activities of other alkaloids isolated from Melodinus fusiformis, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Several alkaloids from Melodinus fusiformis have exhibited cytotoxicity against various human cancer cell lines.[2][3][4] For instance, melofusine A demonstrated significant cytotoxic activities against six tumor cell lines with IC50 values below 5µM.[3] Another novel alkaloid, melognine, showed an IC50 value of 1.49 µM against human breast cancer BT549 cells.[7] This suggests that this compound should be evaluated for its potential as a cytotoxic agent. The mechanism of action for related alkaloids involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways like NF-κB and PI3K/Akt.[3][4]
-
Anti-inflammatory Activity: Bisindole alkaloids from Melodinus fusiformis have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[2] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[7] Therefore, this compound is a promising candidate for development as an anti-inflammatory agent.
-
Neuroprotective Effects: Dimeric monoterpenoid indole (B1671886) alkaloids from Melodinus fusiformis have demonstrated significant neuroprotective effects on MPP+-injured primary cortical neurons, suggesting a potential application in neurodegenerative diseases.[8]
Data Presentation
The following table summarizes the reported cytotoxic activities of other alkaloids isolated from Melodinus fusiformis, providing a rationale for investigating this compound.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-19β-hydroxyvenalstonidine | MOLT-4 | 1.5 - 17.5 | [2] |
| Known BIA 2 | MCF-7 | 7.1 | [2] |
| Known BIA 3 | MOLT-4 | 1.5 - 17.5 | [2] |
| Known BIA 4 | MOLT-4 | 1.5 - 17.5 | [2] |
| Melofusine A | Hep-2, SCL-1, CAL-27, UMSCC-1, Detroit-562, TCA-83 | <5 | [3] |
| Meloformisine A | A-549, MCF-7, K-562 | 8.72 - 47.32 | [4] |
| Meloformine B | A-549, MCF-7, K-562 | 8.72 - 47.32 | [4] |
| Known Alkaloid 6 | A-549, MCF-7, K-562 | 8.72 - 47.32 | [4] |
| Known Alkaloid 8 | A-549, MCF-7, K-562 | 8.72 - 47.32 | [4] |
| Melognine | BT549 | 1.49 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of alkaloids using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.
Materials:
-
Scandine (parent alkaloid)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)
Procedure:
-
Dissolution: Dissolve Scandine in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Slowly add m-CPBA (1.1 to 1.5 equivalents) dissolved in DCM dropwise to the Scandine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol 95:5). The formation of the more polar N-oxide will be indicated by a new spot with a lower Rf value.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench excess m-CPBA. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Characterization: Confirm the structure and purity of the synthesized this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic potential of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition)
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only treated cells.
Visualizations
Caption: Hypothesized cytotoxic signaling pathway of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of Scandine N-oxide in aqueous solutions
Technical Support Center: Scandine N-oxide
Disclaimer: this compound is an alkaloid derivative for research use. The information provided here is for guidance and assumes the user is a qualified researcher. All procedures should be performed in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the expected solubility?
A1: this compound is characterized as a poorly water-soluble compound. Its heterocyclic structure contributes to low aqueous solubility at neutral pH.[1] The inherent solubility in pure water at room temperature is very low and often insufficient for direct use in many biological assays.
Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. Why is this happening?
A2: This is a common issue when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" or precipitate. To avoid this, ensure the final concentration of the organic solvent in your media is as low as possible (typically <0.5%) and add the stock solution slowly while vortexing or stirring.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and solubility. However, prolonged exposure to high temperatures may risk thermal degradation of the compound.[2] It is recommended to heat the solution to no more than 37-40°C for a short period. Always check for any visual signs of degradation, such as a color change.
Q4: Is the solubility of this compound pH-dependent?
A4: Yes. As a heterocyclic N-oxide, the compound is a weak base and can be protonated at acidic pH.[3] This protonation increases its polarity and, consequently, its aqueous solubility.[4][5] Therefore, solubility is expected to be significantly higher in acidic conditions (pH 1-4) compared to neutral or basic conditions.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound.
Problem 1: Compound fails to dissolve in the desired aqueous buffer (e.g., PBS pH 7.4).
| Potential Cause | Suggested Solution | Success Indicator |
| Insufficient Solvent Polarity | The buffer is too polar to solubilize the lipophilic molecule. | The compound dissolves fully after the intervention. |
| Solution 1: pH Adjustment. Lowering the pH of the aqueous solution can increase the solubility of basic compounds like N-oxides.[] Prepare your solution using an acidic buffer (e.g., citrate (B86180) buffer pH 3-5) and then adjust the pH of the final, diluted experimental medium if necessary. | A clear solution is obtained and remains stable. | |
| Solution 2: Co-solvents. Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[7][8] Common co-solvents include DMSO, ethanol, and PEG 400.[9] | The final solution is clear with a low percentage of co-solvent. | |
| Precipitation on Dilution | The compound is precipitating when a concentrated organic stock is added to the aqueous buffer. | The compound remains in solution after dilution. |
| Solution 1: Slow Dilution. Add the stock solution dropwise into the vortexing buffer to allow for rapid dispersion and prevent localized oversaturation. | A clear, homogenous solution is formed. | |
| Solution 2: Use of Surfactants. Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.1% v/v) in your final aqueous solution to help maintain solubility.[9] | The solution remains clear and stable over time. | |
| Solution 3: Cyclodextrin Complexation. Use cyclodextrins, which can encapsulate hydrophobic molecules to form water-soluble inclusion complexes.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[13] | A stable, clear solution is achieved without organic solvents. |
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to demonstrate the effectiveness of various solubilization strategies.
| Solvent System | Temperature (°C) | Achieved Concentration (µg/mL) | Notes |
| Deionized Water | 25 | < 1 | Practically insoluble |
| PBS (pH 7.4) | 25 | ~2 | Very slightly soluble |
| 0.1 M Citrate Buffer (pH 3.0) | 25 | > 500 | Significantly increased solubility due to protonation |
| 10% Ethanol in Water | 25 | ~25 | Moderate improvement with co-solvent |
| 10% DMSO in Water | 25 | ~150 | Good improvement with co-solvent |
| 5% HP-β-CD in Water | 25 | > 1000 | Excellent solubility through complexation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound (MW: 366.41 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Weigh out 3.66 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid material has dissolved. If needed, gently warm the tube to 37°C for 5 minutes and vortex again.
-
Store the resulting 10 mM stock solution at -20°C, protected from light and moisture.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mg/mL aqueous solution of this compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass beaker
Methodology:
-
Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of deionized water. Stir until fully dissolved.
-
Weigh 1 mg of this compound and add it to the 10% HP-β-CD solution.
-
Stir the mixture at room temperature for 12-24 hours, protected from light. The stirring allows for the formation of the inclusion complex.[14]
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The resulting clear solution is a ~1 mg/mL aqueous formulation of this compound, suitable for further dilution in aqueous buffers.
Visual Guides
Logical Workflow for Troubleshooting
This diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Workflow: Cyclodextrin Complexation
This workflow illustrates the key steps in preparing a this compound solution using cyclodextrins.
Caption: Protocol for HP-β-CD inclusion complex formation.
Hypothetical Signaling Pathway Involvement
This diagram shows a hypothetical pathway where this compound might act as an inhibitor, a common application for novel alkaloids in drug discovery.
Caption: Inhibition of the Raf/MEK/ERK signaling cascade.
References
- 1. Solubility of Organic Compounds in Subcritical Water | Encyclopedia MDPI [encyclopedia.pub]
- 2. Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-oxidation of Scandine
Welcome to the technical support center for the N-oxidation of Scandine (B12325887). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the N-oxidation of scandine?
A1: The N-oxidation of tertiary amines like scandine is typically achieved using various oxidizing agents. The choice of reagent can significantly impact reaction efficiency and selectivity. Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[1] Sodium percarbonate can also serve as a stable and efficient source of hydrogen peroxide.[2]
Q2: I am observing low to no conversion of my scandine starting material. What are the potential causes?
A2: Low conversion can stem from several factors. Insufficient oxidant stoichiometry is a common issue; using a slight excess (1.1-1.5 equivalents) of the oxidizing agent is often recommended.[3] The reaction temperature may be too low, as some N-oxidations require gentle heating to proceed to completion. It is also crucial to ensure the quality and activity of the oxidizing agent, as some, like m-CPBA, can degrade over time. Finally, the choice of solvent can influence reactivity; common solvents for this transformation include dichloromethane (B109758) (DCM), chloroform (B151607), or methanol (B129727).[3][4]
Q3: My reaction is producing multiple spots on TLC, indicating side products. How can I improve the selectivity?
A3: The formation of side products in the N-oxidation of complex molecules like scandine can be due to the oxidation of other sensitive functional groups within the molecule. The indole (B1671886) nucleus, often present in related alkaloids, is susceptible to oxidation at the C2 or C3 positions.[5][6] To enhance selectivity for N-oxidation, it is advisable to use milder and more selective oxidizing agents. Careful control of the reaction temperature and time is also critical to prevent over-oxidation.[3]
Q4: How can I effectively purify the highly polar scandine N-oxide product?
A4: this compound is expected to be a highly polar compound, which can make purification challenging.[3] Standard silica (B1680970) gel column chromatography is often employed, but a more polar solvent system, such as a gradient of methanol in dichloromethane, will likely be necessary for elution.[3][7] In cases where separation on silica is difficult, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for purifying very polar molecules.[3] It is important to avoid basic mobile phases with high concentrations of methanol on standard silica, as this can lead to dissolution of the stationary phase.[7]
Q5: What are the typical storage conditions for this compound?
A5: Amine N-oxides can be sensitive to light and heat.[8] To prevent degradation, it is recommended to store the purified this compound in a cool, dark, and dry environment. Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prolong the shelf-life of the compound.[8]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidant | Increase the stoichiometry of the oxidizing agent (e.g., m-CPBA or H₂O₂) to 1.1-1.5 equivalents. Monitor the reaction by TLC to track the consumption of the starting material. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). The optimal temperature will depend on the stability of the starting material and product. |
| Poor Reagent Quality | Use a fresh batch of the oxidizing agent. The purity of m-CPBA, for instance, can be checked by titration. |
| Inappropriate Solvent | Experiment with different solvents. While DCM is common, for some substrates, a more polar solvent like methanol may be beneficial, especially when using hydrogen peroxide.[4] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Reduce the reaction time and monitor the progress closely by TLC. Quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help minimize over-oxidation.[3] |
| Oxidation of other functional groups | Employ a more selective oxidizing agent. For instance, if using a strong peracid leads to side products, a catalyzed reaction with hydrogen peroxide might offer better selectivity.[9] |
| Incorrect pH | For reactions using hydrogen peroxide, the pH of the medium can be critical. Buffering the reaction mixture may improve selectivity. |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting Step |
| High Polarity of N-Oxide | Use a more polar eluent system for column chromatography, such as a gradient of 0-20% methanol in dichloromethane.[7] |
| Streaking on Silica Gel | Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic impurities, to improve peak shape. However, be cautious as this can affect product stability. |
| Product is Water-Soluble | After quenching the reaction with an aqueous solution, ensure thorough extraction with an appropriate organic solvent. Multiple extractions may be necessary. If the product has high water solubility, back-extraction of the aqueous layer may be required. |
| Failure to Elute from Silica | Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a bonded-phase silica like diol or amino. HILIC is also a viable option.[3] |
Experimental Protocols
General Protocol for N-Oxidation of Scandine using m-CPBA
-
Dissolution: Dissolve scandine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (B1220275) to neutralize the excess peroxy acid and the meta-chlorobenzoic acid byproduct.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Oxidation
| Oxidant | Catalyst/Additive | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) |
| m-CPBA | None | DCM | 0 to RT | 12-24 | 75-90 |
| H₂O₂ | Methyltrioxorhenium (MTO) | CH₃CN/H₂O | RT | 2-6 | 85-95[9] |
| H₂O₂ | Flavin | Methanol | RT | 4-8 | 80-92[10] |
| Sodium Percarbonate | Rhenium-based catalyst | Acetonitrile | 25-50 | 6-12 | 88-96[2] |
| Oxone | None | Biphasic (e.g., DCM/H₂O) | RT | 8-16 | 70-85[11] |
Note: The yields presented are typical for tertiary amine N-oxidations and may vary for the specific substrate, scandine.
Visualizations
Caption: Workflow for the N-oxidation of scandine using m-CPBA.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
Resolving peak tailing and broadening in HPLC analysis of Scandine N-oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to resolve common chromatographic issues encountered during the HPLC analysis of Scandine N-oxide, specifically focusing on peak tailing and peak broadening.
Troubleshooting Guide: Peak Shape Issues
This section addresses specific problems with the chromatographic peak shape of this compound and offers systematic solutions.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem when analyzing basic compounds like this compound. The primary cause is secondary interactions between the analyte and the stationary phase.
Most Common Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, an alkaloid, is basic in nature. Its predicted pKa is estimated to be in the 4.0-5.5 range. At a mobile phase pH within ~2 units of this pKa, the molecule can become protonated and interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[1][2] This secondary ionic interaction is a primary cause of peak tailing.[3][4]
-
Solution 1: Mobile Phase pH Adjustment. Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). At this pH, the residual silanol groups on the stationary phase are protonated (Si-OH) and thus neutral, minimizing ionic interactions with the protonated analyte.[1][5]
-
Solution 2: Use of Mobile Phase Additives. Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a concentration of 10-50 mM.[6][7] The protonated TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound analyte.[8][9]
-
Solution 3: High-Purity, End-Capped Column. Switch to a modern, high-purity silica (B1680970) column that has been thoroughly end-capped.[10][11] End-capping uses a small, silanizing reagent (like trimethylsilane) to chemically bond and neutralize the majority of residual silanol groups, leading to a more inert surface and improved peak shape for basic compounds.[11]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.[4][12]
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts of the sample to see if the peak shape improves.
-
-
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as active sites, causing chelation with the analyte and contributing to peak tailing.[3]
-
Solution: Use a high-purity silica column with low metal content. Alternatively, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sometimes mitigate this issue, although this is less common and can complicate the analysis.
-
Q2: My this compound peak is broad, reducing sensitivity and resolution. What is the cause?
Peak broadening results in wider peaks with lower height, which can compromise both the ability to separate closely eluting compounds and the limits of detection.
Most Common Causes & Solutions:
-
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improperly installed column can cause the analyte band to spread out before it reaches the detector.[4][13] This is particularly noticeable in high-efficiency systems (UHPLC).
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are correctly made (e.g., using the right ferrule depth) to avoid creating small voids. Use a detector flow cell with a volume appropriate for the peak widths you are generating.[13]
-
-
Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases (high pH), pressure shocks, or contamination.[4][12] This can lead to a loss of efficiency and broader peaks.
-
Solution: Protect your analytical column with a guard column to adsorb strongly retained impurities. If performance has declined, attempt to wash the column with a series of strong solvents. If this fails, the column may need to be replaced.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, leading to a broad and distorted peak.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
High Flow Rate: Operating at a flow rate significantly above the column's optimal linear velocity will reduce separation efficiency and broaden peaks.[13]
-
Solution: Consult the column manufacturer's guidelines for the optimal flow rate. If necessary, perform a flow rate optimization study to find the best balance between analysis time and peak efficiency.
-
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol outlines a systematic approach to optimize the mobile phase pH for the analysis of this compound.
-
Initial Assessment: Begin with a standard reversed-phase method using a C18 column and a mobile phase of Acetonitrile:Water (e.g., 50:50) without any pH modifier. Observe the initial peak shape.
-
Low pH Modification: Prepare an aqueous mobile phase component containing 0.1% formic acid (v/v), which will result in a pH of approximately 2.7.
-
Equilibration: Equilibrate the column with the new acidic mobile phase for at least 20 column volumes.
-
Analysis: Inject the this compound sample and analyze the peak shape. The tailing should be significantly reduced due to the suppression of silanol ionization.
-
Further Optimization: If needed, test other acid modifiers such as 0.1% trifluoroacetic acid (TFA) or prepare buffered mobile phases at specific pH values (e.g., pH 3.0, 3.5) using a buffer with a pKa close to the target pH (e.g., formate (B1220265) buffer).
Data Summary Tables
Table 1: Effect of Mobile Phase pH on Analyte/Stationary Phase Ionization
| Mobile Phase pH | This compound (pKa ~4.0-5.5) | Silanol Groups (pKa ~3.5-4.5) | Expected Interaction | Probable Peak Shape |
| < 3.0 | Protonated (Cationic) | Neutral (Si-OH) | Low secondary ionic interaction | Good / Symmetrical |
| 3.5 - 5.5 | Partially Protonated | Partially Deprotonated (Anionic) | Strong secondary ionic interaction | Poor / Tailing |
| > 7.5 | Neutral | Deprotonated (Anionic) | Low secondary ionic interaction | Good / Symmetrical * |
*Note: Operating at high pH (>8.0) requires a specialized hybrid or polymer-based column, as standard silica columns will rapidly degrade.[5]
Table 2: Comparison of Column Technologies for Basic Compounds
| Column Type | Description | Advantage for this compound | Disadvantage |
| Standard C18 (Type A Silica) | Traditional silica with a high number of accessible silanol groups. | Low cost. | Prone to severe peak tailing due to strong silanol interactions.[2] |
| High-Purity, End-Capped C18 (Type B Silica) | Modern silica with low metal content and most silanols chemically deactivated.[11] | Significantly reduces peak tailing; compatible with low pH mobile phases.[10] | May still have some residual silanol activity. |
| Embedded Polar Group (EPG) | C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface. | Shields residual silanols, improving peak shape for bases; can be used with highly aqueous mobile phases. | May have different selectivity compared to standard C18. |
| Hybrid/Polymer-Based C18 | Silica-polymer hybrid or fully polymeric particles. | Stable across a wide pH range (e.g., 1-12), allowing for high pH methods where this compound is neutral.[5] | Generally more expensive; may have lower efficiency than silica-based columns. |
Visualized Workflows and Logic
The following diagrams illustrate key concepts and troubleshooting workflows.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. MolGpKa [xundrug.cn]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. Strychnine [drugfuture.com]
- 5. Strychnine - Wikipedia [en.wikipedia.org]
- 6. Cas 17301-81-4,brucine N-oxide hydrate | lookchem [lookchem.com]
- 7. CHEBI:132703 [ebi.ac.uk]
- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 9. Strychnine N-oxide | C21H22N2O3 | CID 73393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 13. medchemexpress.com [medchemexpress.com]
Minimizing side-product formation during Scandine N-oxide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation during the synthesis of Scandine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the N-oxidation of Scandine?
Given the structure of Scandine, which includes a tertiary amine, a vinyl group, and an indole (B1671886) nucleus, several side-products can potentially form during N-oxidation. These may include:
-
Over-oxidation products: Formation of di-N-oxides or other more highly oxidized species if the reaction is not carefully controlled.
-
Vinyl group oxidation products: The vinyl group is susceptible to oxidation, which can lead to epoxides, diols, or even cleavage of the double bond under harsh conditions.
-
Indole ring oxidation products: The electron-rich indole nucleus can be oxidized, leading to various oxindoles or other degradation products.[1]
-
Hydrolysis products: If the reaction conditions are acidic or basic, the methyl ester group could be hydrolyzed.
Q2: Which oxidizing agents are recommended for the synthesis of this compound to minimize side-products?
Commonly used oxidizing agents for the N-oxidation of tertiary amines in complex alkaloids include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation and side reactions.
-
Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant. It is often used in combination with a catalyst or an activator.[2] Careful control of concentration, temperature, and pH is necessary.
-
Potassium Peroxymonosulfate (KPMS): A versatile and effective oxidant that can be used under mild conditions. The pH of the reaction medium is a critical parameter to control for selective N-oxidation.[3][4]
The choice of oxidant will depend on the specific reaction conditions and the desired level of selectivity. It is advisable to perform small-scale test reactions to determine the optimal oxidant and conditions for your specific setup.
Q3: How can I monitor the progress of the this compound synthesis to avoid the formation of side-products?
Close monitoring of the reaction is essential. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the consumption of the starting material (Scandine) and the formation of the N-oxide product. It can also help visualize the formation of major side-products, which will likely have different polarities.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and sensitive monitoring, HPLC is the preferred method. It allows for accurate determination of the conversion of the starting material and the formation of both the desired product and various side-products.
It is recommended to stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the desired N-oxide.
Q4: What are the best practices for purifying this compound and removing unreacted starting material and side-products?
Due to the polar nature of the N-oxide functional group, this compound will be significantly more polar than Scandine. This difference in polarity is the basis for its purification.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying alkaloid N-oxides. A polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform, is typically used.[5][6]
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed.
Careful selection of the chromatographic conditions is necessary to achieve good separation between the desired N-oxide, unreacted Scandine, and any side-products.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield of this compound | Incomplete reaction. | - Monitor the reaction closely by TLC or HPLC and extend the reaction time if necessary.- Increase the temperature slightly, but be cautious of potential side reactions. |
| Decomposition of the product. | - Perform the reaction at a lower temperature.- Ensure the work-up procedure is mild and avoids strongly acidic or basic conditions. | |
| Formation of multiple products (observed on TLC/HPLC) | Over-oxidation of the desired N-oxide. | - Reduce the equivalents of the oxidizing agent used.- Monitor the reaction progress carefully and stop it as soon as the starting material is consumed.- Perform the reaction at a lower temperature. |
| Oxidation of the vinyl group or indole ring. | - Use a more selective oxidizing agent.- Optimize the reaction conditions (lower temperature, shorter reaction time, controlled pH).[3] | |
| Difficulty in separating this compound from starting material | Insufficient difference in polarity for the chosen chromatography system. | - Optimize the solvent system for column chromatography; a steeper gradient or a more polar solvent system may be required.- Consider using a different stationary phase for chromatography.- Utilize preparative HPLC for better resolution. |
| Product decomposition during purification | Instability of the N-oxide on silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.- Minimize the time the product spends on the column. |
Experimental Protocols
Representative Protocol for this compound Synthesis using m-CPBA
Disclaimer: This is a representative protocol and may require optimization.
Materials:
-
Scandine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Scandine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the Scandine solution over 15-30 minutes, while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Improving the Recovery of Scandine N-oxide from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and purification of Scandine N-oxide from crude plant extracts, primarily from Alstonia species.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from plant material?
A1: The initial extraction of alkaloids like this compound from plant sources, such as the bark of Alstonia scholaris, typically involves drying the plant material, grinding it into a fine powder to increase the surface area for solvent penetration, and then performing a solvent extraction. Common solvents used for this initial step include methanol (B129727) and ethanol (B145695).[1]
Q2: My initial solvent extraction is yielding a very low amount of the target alkaloid. What could be the issue?
A2: Low yields can stem from several factors. One common issue is the choice of solvent. Since alkaloids can exist as either free bases or salts, a solvent with the appropriate polarity is crucial. Alcohol-based solvents are often effective as they can dissolve both forms. Another factor is the extraction time and temperature, which may need to be optimized for your specific plant material. Additionally, some alkaloids are sensitive to heat and light, so degradation during a lengthy or high-temperature extraction process is a possibility.
Q3: How can I remove fats and other non-polar impurities from my crude extract?
A3: A common method to defat a crude extract is to perform a liquid-liquid extraction with a non-polar solvent. After an initial extraction with a polar solvent like methanol or ethanol, the extract can be suspended in an aqueous solution and then washed with a non-polar solvent such as hexane (B92381) to remove lipids and other non-polar compounds.[1]
Q4: What are the main challenges when purifying polar indole (B1671886) alkaloids like this compound using column chromatography?
A4: The primary challenges in purifying polar indole alkaloids via column chromatography are related to their chemical properties. Their polarity can lead to strong interactions with the stationary phase, particularly the acidic silanol (B1196071) groups on silica (B1680970) gel.[2] This can result in issues such as strong adsorption, where the compound does not elute easily, and peak tailing, which complicates the collection of pure fractions.[2]
Q5: My this compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Degradation on a silica gel column can occur if the compound is unstable on the acidic surface of the silica.[2] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine, mixed with your solvent before packing the column.[2] This helps to neutralize the acidic sites on the silica gel.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Liquid-Liquid Extraction
| Possible Cause | Suggested Solution |
| Incorrect pH of the Aqueous Phase | Alkaloids are basic compounds. To ensure they are in their free base form and will partition into the organic solvent, the aqueous phase should be made alkaline (typically pH 9-10) using a base like ammonium (B1175870) hydroxide (B78521) before extraction with a solvent like chloroform (B151607) or dichloromethane. |
| Formation of Emulsions | Emulsions are a common issue in liquid-liquid extractions and can trap your target compound. To break emulsions, you can try adding a saturated salt solution (brine), gently swirling instead of vigorous shaking, or passing the mixture through a bed of celite. |
| Insufficient Partitioning into the Organic Phase | If this compound has some polarity, multiple extractions with the organic solvent will be necessary to ensure complete transfer from the aqueous phase. It is recommended to perform at least three extractions and then pool the organic layers. |
Issue 2: Problems During Column Chromatography Purification
| Possible Cause | Suggested Solution |
| Strong Adsorption of this compound to Silica Gel | If your compound is not eluting even with highly polar solvents, it is likely interacting too strongly with the acidic silica gel.[2] Consider adding a basic modifier, like a small percentage of ammonium hydroxide in methanol, to your mobile phase.[2] Alternatively, switching to a different stationary phase like alumina (B75360) or using reversed-phase chromatography may be beneficial.[2] |
| Peak Tailing | Tailing is often caused by the interaction of the basic nitrogen in the alkaloid with the acidic silanol groups on the silica gel.[2] Adding a basic modifier to the mobile phase, such as triethylamine, can help to reduce these secondary interactions and improve peak shape.[2] Also, ensure you have not overloaded the column with too much sample.[2] |
| Co-elution of Impurities | If impurities are eluting with your target compound, your chosen solvent system may not have sufficient selectivity. It is advisable to perform thorough thin-layer chromatography (TLC) with various solvent systems to find one that provides better separation before attempting column chromatography. |
Data Presentation
The following table summarizes the yield of various fractions from the extraction of Alstonia scholaris bark, which can be a reference for expected yields during the initial stages of this compound isolation. Note that the yield of pure this compound will be significantly lower and depends on the efficiency of the subsequent purification steps.
| Extraction Step | Starting Material | Solvent/Fraction | Yield | Reference |
| Initial Extraction | 20 kg dried bark | 95% Ethanol | 750 g (3.75%) | [1] |
| Liquid-Liquid Partitioning | 750 g ethanolic extract | Hexane fraction | 340 g | [1] |
| Chloroform fraction | 460 g | [1] | ||
| Ethyl acetate (B1210297) fraction | 140 g | [1] | ||
| n-Butanol fraction | 600 g | [1] |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Alstonia scholaris Bark
This protocol is adapted from a method used to isolate an echitamidine-N-oxide glucoside from Alstonia scholaris.[1]
-
Preparation of Plant Material: The bark of Alstonia scholaris is shade-dried and then ground into a coarse powder.
-
Initial Ethanolic Extraction: The powdered bark is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.[1]
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
The crude ethanolic extract is suspended in distilled water.
-
This aqueous suspension is then successively extracted with hexane, chloroform, ethyl acetate, and n-butanol.[1] The this compound is expected to be in the more polar fractions.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The chloroform fraction (as an example) is mixed with a dilute acid solution (e.g., 3% HCl). The alkaloids will form salts and move into the aqueous layer.
-
The aqueous layer is collected, and the pH is adjusted to approximately 10 with a base (e.g., NaOH). This converts the alkaloid salts back to their free base form.
-
This basic aqueous solution is then extracted again with chloroform to obtain a crude alkaloidal fraction.[1]
-
-
Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography over silica gel. A typical elution might start with a less polar solvent and gradually increase in polarity, for example, using a gradient of chloroform and methanol.[1] Fractions are collected and monitored by TLC.
-
Further Purification: Fractions containing the compound of interest may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is a general guideline for the quantification of N-oxide alkaloids and may need to be optimized for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for alkaloid analysis.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with a modifier like formic acid or ammonium acetate) and increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Quantification: A calibration curve is constructed using standards of known concentrations of purified this compound. The concentration in the extract can then be determined by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for improving this compound recovery.
References
Addressing matrix effects in the mass spectrometric analysis of Scandine N-oxide
Welcome to the technical support center for the mass spectrometric analysis of Scandine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?
A1: The most prevalent sources of matrix effects in plasma are phospholipids (B1166683) and salts.[1][2][3] These endogenous components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, which typically leads to ion suppression.[1][4] Ion suppression reduces the analyte's signal intensity, potentially compromising the accuracy, reproducibility, and sensitivity of the assay.[5][6]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect for this compound can be quantitatively assessed using the post-extraction spike method.[4][7] The response of the analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[2] According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[8][9] The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[8][9]
Q3: What is the best type of internal standard (IS) to use for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[10][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect.[10][12] This provides the most accurate compensation for signal variations due to ion suppression or enhancement.[10] If a SIL-IS is unavailable, a structural analog that elutes very close to this compound may be used, but it may not fully compensate for matrix effects.[7]
Q4: Can the N-oxide group of this compound be lost during analysis?
A4: Yes, N-oxides can undergo in-source fragmentation, resulting in the loss of the oxygen atom (a deoxygenation process).[13] This can be influenced by the temperature of the heated capillary tube in the mass spectrometer source.[13] It is crucial to monitor for this potential fragmentation and optimize source conditions to minimize it, or alternatively, to use the deoxygenated fragment ion for quantification if it is more stable and reproducible.
Q5: How should I assess the stability of this compound in biological matrices?
A5: The stability of this compound should be evaluated under various conditions that mimic sample handling and storage.[14][15] This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).[14] Stability is assessed by comparing the analyte concentration in stored quality control (QC) samples against freshly prepared QC samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
This is a common issue that can be caused by several factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of poor signal.
-
Protein Precipitation (PPT): While quick, PPT does not effectively remove phospholipids, a major source of ion suppression.[16]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of solvent systems.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interferences.[10][17] Consider using a mixed-mode or polymeric reversed-phase sorbent.
-
Phospholipid Removal: Specialized phospholipid removal plates or cartridges can significantly reduce matrix effects and improve signal intensity.[1][18]
-
-
Optimize Chromatography: Co-elution of matrix components with this compound can lead to ion suppression.[2]
-
Gradient Modification: Adjust the gradient profile to achieve better separation of the analyte from the matrix interferences.
-
Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded or phenyl-hexyl column.[2]
-
-
Check MS Source Conditions: The efficiency of ionization can be affected by the mass spectrometer's source parameters.[2]
-
Optimize source temperature, gas flows (nebulizer, auxiliary), and spray voltage to ensure efficient desolvation and ionization of this compound.[2]
-
Issue 2: High Variability in Results (%CV > 15%)
High variability often points to inconsistent sample preparation or uncompensated matrix effects.
Troubleshooting Steps:
-
Verify Internal Standard Performance:
-
Co-elution: Ensure the internal standard (IS) and this compound are eluting as close together as possible.
-
Stable Isotope-Labeled IS: If not already using one, switch to a SIL-IS for this compound. This is the most effective way to compensate for variability.[10]
-
-
Assess Matrix Effects from Different Sources:
-
Automate Sample Preparation:
-
If possible, use automated liquid handlers to minimize pipetting errors and improve the consistency of sample preparation.
-
Quantitative Data Summary
The following tables provide expected performance criteria for a validated bioanalytical method for this compound, based on FDA guidelines.
Table 1: Matrix Effect Assessment
| Parameter | Low QC (n=3) | High QC (n=3) | Acceptance Criteria |
| Matrix Factor (6 lots) | |||
| Lot 1 | 0.95 | 1.02 | 0.85 - 1.15 |
| Lot 2 | 0.98 | 0.99 | 0.85 - 1.15 |
| Lot 3 | 0.92 | 0.96 | 0.85 - 1.15 |
| Lot 4 | 1.05 | 1.08 | 0.85 - 1.15 |
| Lot 5 | 0.99 | 1.01 | 0.85 - 1.15 |
| Lot 6 | 0.96 | 0.98 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor | |||
| %CV | ≤ 5% | ≤ 5% | ≤ 15% |
Table 2: Recovery and Process Efficiency
| Parameter | Low QC (n=3) | Medium QC (n=3) | High QC (n=3) | Acceptance Criteria |
| Recovery (%) | 88.5 | 92.1 | 90.7 | Consistent and reproducible |
| %CV | 4.2 | 3.5 | 3.9 | ≤ 15% |
| Process Efficiency (%) | 85.2 | 89.5 | 88.9 | Consistent and reproducible |
| %CV | 5.1 | 4.8 | 4.5 | ≤ 15% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
Syringe pump
-
T-fitting
-
Solution of this compound and its IS in mobile phase (concentration should provide a stable mid-range signal)
-
Processed blank plasma sample
Procedure:
-
Set up the LC-MS/MS system as usual.
-
Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.
-
Begin the LC gradient run and start the post-column infusion from the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound and its IS is observed, inject the processed blank plasma sample.
-
Monitor the signal for the infused analytes. A significant dip in the baseline signal indicates an ion suppression zone at that retention time.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for sample cleanup to reduce matrix effects.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges/plates
-
Plasma samples containing this compound
-
Internal standard solution
-
Methanol (B129727), Acetonitrile
-
Aqueous buffer (e.g., ammonium (B1175870) formate)
-
Elution solvent (e.g., 5% formic acid in methanol)
Procedure:
-
Pre-treat Sample: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
Condition SPE Plate: Condition the SPE wells with 500 µL of methanol followed by 500 µL of water.
-
Load Sample: Load the pre-treated sample onto the SPE plate.
-
Wash: Wash the wells with 500 µL of 5% methanol in water to remove salts and some polar interferences. Then, wash with 500 µL of a stronger organic solvent (e.g., 50% methanol) to remove less polar interferences.
-
Elute: Elute this compound and the IS with 500 µL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Logical workflow for sample preparation method selection.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Strategies for Enhancing the Stability of Scandine N-oxide in Formulation
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Scandine N-oxide in various formulations. Below you will find troubleshooting guides and frequently asked questions to navigate common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other N-oxide compounds, is susceptible to three main degradation pathways:
-
Reduction: The N-oxide group can be reduced back to the parent tertiary amine, Scandine. This is a common degradation route and can be catalyzed by reducing agents, certain metal ions, or exposure to light.
-
Hydrolysis: The ester functional group in the this compound molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid and alcohol.
-
Photodegradation: Exposure to light, especially in the UV spectrum, can induce degradation of this compound. This can involve complex photochemical reactions leading to a variety of degradation products.
Q2: I am observing a new peak in my chromatogram that corresponds to Scandine. What is the likely cause?
A2: The appearance of a peak corresponding to Scandine is a strong indicator of the reduction of the N-oxide. This can be triggered by several factors in your formulation or during your experimental procedure:
-
Presence of Reducing Agents: Trace amounts of reducing agents in your excipients or solvents can facilitate this conversion.
-
Metallic Impurities: Metal ions, which can be present as impurities in excipients or leach from container closure systems, can catalyze the reduction.
-
Light Exposure: Inadequate protection from light during manufacturing, storage, or analysis can lead to photoreduction.
Q3: My this compound formulation is showing poor stability in an aqueous solution. What are the potential causes and how can I improve it?
A3: Poor stability in aqueous solutions is most likely due to hydrolysis of the ester linkage. The rate of hydrolysis is highly dependent on the pH of the solution. To mitigate this:
-
pH Control: It is crucial to maintain the pH of the formulation within a stable range for this compound. This typically means avoiding strongly acidic or alkaline conditions. Conducting a pH-rate profile study is recommended to identify the pH of maximum stability. Buffering the formulation is a key strategy to maintain the optimal pH.
-
Temperature Control: Hydrolysis is a chemical reaction that is accelerated by higher temperatures. Storing your aqueous formulations at refrigerated (2-8 °C) or frozen temperatures can significantly slow down the degradation process.
Q4: Can the choice of excipients impact the stability of this compound?
A4: Yes, excipients can have a significant impact on the stability of this compound. Incompatibilities can arise from:
-
Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides, which can promote oxidative degradation. It is important to use high-purity excipients and to test for the presence of such impurities.
-
Hygroscopicity: Excipients that are highly hygroscopic can attract moisture, which can accelerate hydrolysis of the ester group in this compound.
-
pH Modification: The inherent pH of an excipient when dissolved in a liquid or in the microenvironment of a solid dosage form can influence the stability of this compound.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in a liquid formulation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate pH | Measure the pH of the formulation. | Adjust the pH to a pre-determined optimal range using appropriate buffers (e.g., citrate, phosphate). Conduct a pH-stability study to identify the pH of maximum stability. |
| Oxidation | Evaluate the formulation for potential sources of oxygen or oxidizing agents. | Purge the formulation with an inert gas (e.g., nitrogen) during manufacturing and fill into containers with minimal headspace. Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), after confirming compatibility. |
| Photodegradation | Assess the exposure of the formulation to light during manufacturing and storage. | Protect the formulation from light at all stages by using amber-colored containers and light-resistant packaging. |
| High Temperature | Review the storage conditions of the formulation. | Store the liquid formulation at controlled room temperature or under refrigeration, based on stability data. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing of a solid dosage form.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Excipient Incompatibility | Conduct a systematic drug-excipient compatibility study. | Isolate the incompatible excipient and replace it with a suitable alternative. Ensure all excipients are of high purity and low in reactive impurities like peroxides. |
| Moisture-induced Degradation | Determine the moisture content of the dosage form. | Use excipients with low hygroscopicity. Implement stringent moisture control during manufacturing and consider including a desiccant in the packaging. |
| Reduction to Parent Amine | Analyze the unknown peak by mass spectrometry to confirm if it is Scandine. | If reduction is confirmed, investigate excipients for reducing impurities or metal ions. Protect the dosage form from light. |
Data Presentation
Table 1: Illustrative Impact of pH on the Degradation Rate of this compound in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) | Primary Degradation Pathway |
| 3.0 | 0.085 | 8.2 | Acid-catalyzed hydrolysis |
| 5.0 | 0.015 | 46.2 | Minimal degradation |
| 7.0 | 0.020 | 34.7 | Neutral hydrolysis |
| 9.0 | 0.120 | 5.8 | Base-catalyzed hydrolysis |
Note: The data presented in this table is illustrative and intended for guidance. Actual degradation rates should be determined experimentally for your specific formulation.
Table 2: Excipient Compatibility Screening for this compound (Illustrative)
| Excipient | Ratio (Drug:Excipient) | Condition | Observation | Compatibility |
| Lactose | 1:5 | 40°C/75% RH, 4 weeks | Appearance of degradation products | Incompatible |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH, 4 weeks | No significant degradation | Compatible |
| Povidone (with peroxides) | 1:1 | 40°C/75% RH, 4 weeks | Significant degradation, reduction observed | Incompatible |
| Povidone (low peroxide) | 1:1 | 40°C/75% RH, 4 weeks | Minimal degradation | Compatible |
| Magnesium Stearate | 20:1 | 40°C/75% RH, 4 weeks | No significant degradation | Compatible |
| Ascorbic Acid | 20:1 | 40°C/75% RH, 4 weeks | No significant degradation | Compatible |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 70°C for 48 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
At the end of the study, dissolve the solid sample in methanol and dilute both the solid and liquid samples with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a PDA detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
System Suitability:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Repeatability (RSD%): ≤ 2.0% for six replicate injections.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Technical Support Center: Improving the Resolution of Scandine N-oxide in Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatographic separation of Scandine N-oxide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound and other polar N-oxides.
Question 1: My this compound is eluting with the solvent front or very early, showing poor retention on a standard silica (B1680970) gel column. How can I improve its retention?
Answer: Poor retention of highly polar compounds like this compound on normal-phase silica gel is a common challenge. Here are several strategies to increase retention:
-
Decrease Mobile Phase Polarity: If you are using a solvent system such as dichloromethane/methanol, reduce the percentage of the more polar solvent (methanol). A less polar mobile phase will have a weaker affinity for your compound, leading to stronger interactions with the polar silica gel stationary phase and thus, increased retention.
-
Switch to a Less Polar Solvent System: Consider using a less polar solvent system altogether. For instance, you could explore gradients of ethyl acetate (B1210297) in hexane (B92381) before moving to more polar systems.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In HILIC, the polar analyte partitions into a water-rich layer on the surface of the stationary phase, leading to strong retention.
Question 2: I am observing significant peak tailing for my this compound peak. What causes this and how can I fix it?
Answer: Peak tailing for basic compounds like this compound (which is an alkaloid) on silica gel is often caused by strong, non-ideal interactions between the basic nitrogen atom and acidic silanol (B1196071) groups on the silica surface. Here’s how to address this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-1%), into your mobile phase can neutralize the acidic silanol groups. This minimizes the strong secondary interactions, resulting in more symmetrical peaks.
-
Deactivate the Silica Gel: Before loading your sample, you can pre-treat the silica gel column by flushing it with a solvent system containing a base (e.g., 1% triethylamine in your eluent). This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase:
-
Alumina (B75360) (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds. Neutral or basic alumina will not have the acidic sites that cause peak tailing with amines.
-
Reversed-Phase (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The retention mechanism is different, and this can often provide better peak shapes for polar, basic compounds. Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape in reversed-phase by ensuring the analyte is consistently protonated.
-
Question 3: My this compound appears to be degrading on the column, leading to low recovery. What can I do to prevent this?
Answer: N-oxides can be sensitive to acidic conditions, and the acidic nature of silica gel can sometimes cause degradation.
-
Deactivate the Stationary Phase: As mentioned for peak tailing, deactivating the silica gel with a base like triethylamine can create a less harsh environment for your compound.
-
Use a Neutral Stationary Phase: Switching to neutral alumina can prevent acid-catalyzed degradation.
-
Minimize Time on the Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (while still maintaining resolution) can be beneficial.
-
Work at Lower Temperatures: If you suspect thermal degradation, consider running your column at a lower temperature, for example, in a cold room.
Question 4: I am struggling to separate this compound from other closely related, polar impurities. How can I improve the resolution?
Answer: Improving the resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Try Different Solvents: Sometimes, changing one of the solvents in your mobile phase (e.g., using ethanol (B145695) instead of methanol, or tetrahydrofuran (B95107) instead of ethyl acetate) can alter the selectivity of the separation and improve resolution.
-
-
Use a Higher-Resolution Stationary Phase: Employing silica gel with a smaller particle size can increase the efficiency of the separation and lead to sharper peaks and better resolution.
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can be very effective for separating complex mixtures with a range of polarities.
-
Consider a Different Chromatographic Mode: If normal-phase chromatography is not providing adequate separation, explore HILIC or reversed-phase chromatography, as the different retention mechanisms can lead to a completely different selectivity.
Quantitative Data Summary
Since specific chromatographic data for this compound is not widely available in the literature, the following table provides representative data for the separation of a polar alkaloid N-oxide on different column chromatography systems. This data is intended to be illustrative and will require optimization for your specific sample.
| Parameter | System 1: Normal-Phase | System 2: Reversed-Phase | System 3: HILIC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-bonded Silica (100 Å, 10 µm) | Amide-bonded Silica (100 Å, 5 µm) |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane | Gradient: 10-50% Acetonitrile in Water + 0.1% Formic Acid | Gradient: 95-70% Acetonitrile in Water + 10 mM Ammonium Formate |
| Flow Rate | 20 mL/min | 5 mL/min | 1.5 mL/min |
| Retention Time (Analyte) | 15.2 min | 8.5 min | 12.3 min |
| Resolution (Analyte/Impurity) | 1.2 | 1.6 | 1.8 |
| Peak Width (Analyte) | 1.8 min | 0.5 min | 0.4 min |
Experimental Protocols
Below are detailed methodologies for three key approaches to the column chromatographic purification of this compound from a crude plant extract.
Protocol 1: Normal-Phase Chromatography on Silica Gel with Basic Modifier
-
Preparation of the Mobile Phase: Prepare two solvents: Solvent A (e.g., 100% Dichloromethane) and Solvent B (e.g., 10% Methanol in Dichloromethane with 0.5% Triethylamine). Degas both solvents by sonication for 15 minutes.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a strong solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution to create a thick slurry.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with Solvent A.
-
Gradually increase the proportion of Solvent B to increase the polarity of the mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization method (e.g., UV light or an alkaloid-specific stain).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
-
Protocol 2: Reversed-Phase Chromatography on C18
-
Preparation of the Mobile Phase: Prepare Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). Filter and degas both solvents.
-
Column Equilibration:
-
Pack a C18 column or use a pre-packed cartridge.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% Solvent A, 10% Solvent B) for at least 5 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the equilibrated column.
-
-
Elution:
-
Run a linear gradient from 10% to 50% Solvent B over a specified time (e.g., 30 minutes).
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the peaks of interest.
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution containing the purified compound can then be lyophilized.
-
Visualizations
Troubleshooting Workflow for this compound Resolution
Caption: Troubleshooting workflow for improving the resolution of this compound.
Dealing with poor reproducibility in Scandine N-oxide bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address reproducibility challenges in Scandine N-oxide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is an alkaloid, the N-oxidized form of scandine, isolated from plants of the Melodinus genus.[] While specific research on this compound is limited, related alkaloids and N-oxides exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[2] For instance, the related compound scandoside (B1681521) has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3][4][5]
Q2: My this compound solution appears to be degrading. How can I ensure its stability?
N-oxides can be susceptible to degradation, particularly reduction back to the parent alkaloid.[6] To ensure the stability of your this compound stock solutions:
-
Solvent Choice: Dissolve this compound in high-purity, anhydrous DMSO for stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store working dilutions for extended periods.
-
pH Considerations: Be mindful of the pH of your assay conditions, as the stability of N-oxides can be pH-dependent.[7]
Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Poor reproducibility in cell-based assays can stem from several factors:[8][9][10]
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent and low passage number range.
-
Seeding Density: Inconsistent cell seeding density is a major source of variability. Optimize and strictly control the number of cells seeded per well.
-
Compound Precipitation: this compound, like many organic compounds, may have limited solubility in aqueous media. Visually inspect for any precipitation after adding the compound to the culture medium. If precipitation occurs, consider adjusting the final DMSO concentration (typically keeping it below 0.5%).
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Time: Ensure consistent incubation times for all experimental plates.
Q4: How can I be sure that the observed biological effect is from this compound and not its parent alkaloid, scandine?
Given that N-oxides can be reduced back to their parent amines, it is crucial to confirm the identity and purity of your this compound stock.
-
Purity Analysis: Use techniques like LC-MS to confirm the purity of your this compound and to check for the presence of scandine.
-
Control Experiments: Include the parent alkaloid, scandine, as a separate control in your experiments to differentiate its effects from those of the N-oxide.
Troubleshooting Guides
Problem 1: Low Potency or No Effect Observed in Anti-Inflammatory Assays
-
Possible Cause 1: Inappropriate Assay System. The selected cell line may not be responsive to this compound or may not express the target signaling pathways.
-
Possible Cause 2: Suboptimal Concentration Range. The concentrations of this compound used may be too low to elicit a response.
-
Solution: Perform a dose-response study over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration.
-
-
Possible Cause 3: Inadequate Stimulation. If using a stimulation-based assay (e.g., LPS-induced nitric oxide production), the stimulus may not be potent enough.
-
Solution: Ensure the stimulating agent (e.g., LPS) is of high quality and used at an optimal concentration to induce a robust inflammatory response.
-
Problem 2: High Background Signal in Nitric Oxide (NO) Production Assay (Griess Assay)
-
Possible Cause 1: Phenol (B47542) Red Interference. Phenol red in the cell culture medium can interfere with the colorimetric readings of the Griess assay.
-
Solution: Use phenol red-free medium for the experiment.
-
-
Possible Cause 2: Contamination. Bacterial or mycoplasma contamination can lead to increased NO production.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques throughout the experiment.
-
-
Possible Cause 3: Compound Interference. this compound itself might react with the Griess reagents.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the Griess reagents.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data from studies on related N-oxides, which can serve as a reference for expected outcomes in this compound bioassays.
Table 1: Comparative Analgesic Effects of Brucine (B1667951) and Brucine N-oxide in a Hot-Plate Test
| Compound | Dose (mg/kg) | Latency Time (seconds, Mean ± SD) |
| Control | - | 15.2 ± 2.1 |
| Brucine | 20 | 28.5 ± 3.5 |
| Brucine N-oxide | 20 | 25.1 ± 3.2 |
| Brucine | 40 | 35.8 ± 4.1 |
| Brucine N-oxide | 40 | 31.7 ± 3.8 |
| *p < 0.05 compared to control. Data adapted from a study on the analgesic and anti-inflammatory properties of brucine and brucine N-oxide.[2] |
Table 2: Inhibition of Carrageenan-Induced Paw Edema by Brucine and Brucine N-oxide
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Brucine | 20 | 28.3 |
| Brucine N-oxide | 20 | 35.1 |
| Brucine | 40 | 45.2 |
| Brucine N-oxide | 40 | 58.6 |
| Data adapted from a study on the analgesic and anti-inflammatory properties of brucine and brucine N-oxide.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include untreated and vehicle controls.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Visualizations
Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
Based on the activity of the related compound scandoside, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Cell-Based Bioassays
Caption: General experimental workflow for this compound bioassays.
References
- 2. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cell Viability Assays for Highly Colored N-Oxide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly colored N-oxide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges these compounds present in cell viability assays and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do my highly colored N-oxide compounds interfere with standard cell viability assays?
A1: Highly colored compounds, including many N-oxides, can interfere with common cell viability assays in several ways. In colorimetric assays like MTT and XTT, the intrinsic color of the compound can absorb light at the same wavelength used to measure the formazan (B1609692) product, leading to artificially high or low absorbance readings.[1][2][3] In fluorometric assays, such as the resazurin (B115843) (AlamarBlue) assay, the compound may possess autofluorescence or quench the fluorescent signal of the reporter molecule, again leading to inaccurate results.[4][5][6]
Q2: My N-oxide compound is also a reducing agent. How can this affect my assay?
A2: N-oxide compounds can have oxidative properties.[7] If your N-oxide or its metabolites are reducing agents, they can directly reduce tetrazolium salts (like MTT) or resazurin to their colored/fluorescent products in the absence of cellular metabolic activity.[4][8][9] This leads to a false positive signal, suggesting higher cell viability than is actually present.
Q3: What are the best alternative assays for highly colored N-oxide compounds?
A3: For highly colored compounds, it is often best to switch to assays that do not rely on colorimetric or fluorometric readouts. Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are excellent alternatives as they are generally less prone to interference from colored compounds.[4][5][10][11] Cytotoxicity assays that measure the release of intracellular components, like the lactate (B86563) dehydrogenase (LDH) assay, can also be used, though careful controls are still needed.[12][13][14][15] Real-time viability assays that use engineered luciferases can also provide a robust, non-interfering signal.[5][16][17]
Q4: How can I confirm that my N-oxide compound is interfering with my assay?
A4: A crucial control is to run the assay in a cell-free system.[2][18] Prepare wells containing only culture medium and your compound at the various concentrations you are testing. Add the assay reagent and measure the signal. If you observe a signal that changes with the concentration of your compound, this indicates direct interference.
Q5: Is it possible to modify my existing colorimetric/fluorometric assay to work with colored compounds?
A5: While switching assays is often the most reliable solution, some modifications can be attempted. For adherent cells, you can try washing the cells with PBS after the compound incubation period and before adding the assay reagent.[1] This may remove a significant portion of the interfering compound. However, this is not always completely effective and is not feasible for suspension cells. It is critical to validate this approach with proper controls.[1]
Troubleshooting Guides
Problem 1: High Background Signal in Wells with Compound but No Cells
This suggests your N-oxide compound is directly reacting with the assay reagent or is colored itself.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Scandine and Scandine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandine, an alkaloid isolated from various species of the Melodinus genus, and its derivative, Scandine N-oxide, represent intriguing natural products with potential pharmacological applications. Alkaloids from the Melodinus genus have been historically used in folk medicine and have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] This guide provides a comparative overview of the reported biological activities of Scandine and this compound, based on the available scientific literature. It is important to note that while both compounds have been identified, direct comparative studies evaluating their biological activities in parallel are currently limited. This guide, therefore, synthesizes data from individual studies to offer a qualitative comparison and outlines relevant experimental protocols and potential signaling pathways.
Comparative Overview of Biological Activities
While direct quantitative comparisons of potency are not available from single studies, the existing literature suggests that both Scandine and related compounds from the Melodinus genus are biologically active. The primary activities reported for this class of alkaloids are cytotoxicity against cancer cell lines and anti-inflammatory effects.
Table 1: Summary of Reported Biological Activities of Scandine and Related Melodinus Alkaloids
| Compound/Class | Biological Activity Investigated | Findings |
| Scandine | Antimicrobial Activity | A study on Derris scandens reported that a compound named scandenin (note: this may not be the same as the alkaloid Scandine from Melodinus) exhibited strong antibacterial activity against Bacillus megaterium and good antifungal and antialgal properties.[3] |
| Cytotoxicity | While specific IC50 values for Scandine are not readily available in the reviewed literature, numerous alkaloids isolated from the Melodinus genus have demonstrated cytotoxic effects against a range of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[4][5][6][7] | |
| This compound | General Biological Activity | The existence of this compound has been documented. However, specific studies detailing its biological activity are scarce in the currently available literature, preventing a direct comparison with Scandine. The N-oxide functionality is known to modulate the pharmacological properties of alkaloids, often affecting their solubility, metabolism, and potency.[8][9] |
| Melodinus Alkaloids (General) | Anti-inflammatory Activity | Alkaloids from Melodinus henryi have been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[10] |
| Cytotoxicity | Various indole (B1671886) alkaloids from Melodinus species have shown moderate to potent cytotoxic activities against multiple human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4][5][6][7][11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and anti-inflammatory activities of compounds like Scandine and this compound. These protocols are representative of standard methods used in the field.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
a. Cell Culture and Treatment:
-
Seed human cancer cell lines (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare stock solutions of Scandine and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with serial dilutions of the test compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 24 to 72 hours.
b. MTT Reagent Incubation:
-
Following the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
c. Solubilization and Absorbance Measurement:
-
Carefully remove the culture medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response in macrophages.[16][17][18][19][20]
a. Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Scandine or this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a vehicle control.
-
Incubate the plates for 24 hours at 37°C.
b. Griess Reaction:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
c. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[21][22][23][24][25]
a. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Scandine or this compound at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
b. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Potential Signaling Pathways
The biological activities of cytotoxic and anti-inflammatory alkaloids are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by Scandine and this compound have not been fully elucidated, related alkaloids are known to interact with the following pathways:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Many anti-inflammatory alkaloids exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators like iNOS (producing NO), COX-2, and various cytokines.[10][26][27]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Cytotoxic alkaloids can modulate these pathways to induce cell cycle arrest and programmed cell death.[2][28][29]
-
PI3K/Akt Signaling Pathway: This pathway is vital for cell survival and proliferation. Inhibition of the PI3K/Akt pathway by certain alkaloids can lead to the induction of apoptosis in cancer cells.[1][28]
-
Apoptosis Pathways: Cytotoxic alkaloids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[1][2]
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by alkaloids.
Experimental Workflow
Caption: A general experimental workflow for screening alkaloids.
Conclusion
The available literature suggests that Scandine and other alkaloids from the Melodinus genus are promising candidates for further investigation due to their potential cytotoxic and anti-inflammatory properties. However, there is a clear gap in the research concerning the direct comparative biological evaluation of Scandine and its N-oxide derivative. Future studies employing side-by-side comparisons using standardized assays are necessary to elucidate the structure-activity relationship and to determine if the N-oxide functional group enhances or diminishes the biological activity of the parent alkaloid. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations, which will be crucial for advancing our understanding of these natural products and their therapeutic potential.
References
- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical investigation and antimicrobial activity of <i>Derris scandens</i><!-- Antimicrobial activity of Derris scandens --> - Journal of King Saud University - Science [jksus.org]
- 4. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melodinines Y 1 –Y 4 , four monoterpene indole alkaloids from Melodinus henryi - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09819A [pubs.rsc.org]
- 7. Cytotoxic indole alkaloids from Melodinus khasianus and Melodinus tenuicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity determination by the MTT assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation [mdpi.com]
- 24. scispace.com [scispace.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Cytotoxicity comparison of Scandine N-oxide and its parent alkaloid
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the cytotoxic profiles of the alkaloid scandine (B12325887) and its derivative, scandine N-oxide. To date, no specific studies have been published that directly compare the cytotoxic effects of these two compounds.
While extensive research exists on the cytotoxicity of various classes of alkaloids and the general biological activities of N-oxides, this body of work does not extend to providing specific data for scandine and this compound. The absence of quantitative data, such as IC50 values from cell viability assays, detailed experimental protocols, or elucidated signaling pathways, precludes a direct and evidence-based comparison of their cytotoxic potential.
General Context of Alkaloid and N-oxide Cytotoxicity
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known to exhibit a wide range of biological activities, including cytotoxic effects against cancer cell lines. Their mechanisms of action are varied and can involve apoptosis induction, cell cycle arrest, and inhibition of key cellular enzymes.
The introduction of an N-oxide functional group to a parent alkaloid can significantly alter its physicochemical properties, such as polarity and molecular shape. These modifications, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to altered biological activity, including cytotoxicity. The N-oxide moiety can affect how the molecule interacts with cellular targets and may influence its metabolic stability and transport across cell membranes.
Future Research Directions
To address the current knowledge gap, dedicated research is required to investigate the cytotoxic properties of scandine and this compound. A systematic approach would be necessary to provide the data needed for a meaningful comparison. The following experimental workflow is proposed for future studies:
Figure 1. Proposed experimental workflow for the comparative cytotoxic evaluation of scandine and this compound.
Experimental Protocols for Future Studies:
Should research be undertaken, the following standard protocols would be essential:
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) would be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
MTT Assay for Cell Viability:
-
Cells would be seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of scandine and this compound would be added to the wells.
-
After a defined incubation period (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well.
-
Following incubation to allow for formazan (B1609692) crystal formation, the supernatant would be removed, and the crystals dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 values, the concentration at which 50% of cell growth is inhibited, would be calculated from dose-response curves.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells would be treated with scandine and this compound at their respective IC50 concentrations.
-
After incubation, cells would be harvested and washed with a binding buffer.
-
Cells would then be stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Efficacy of Canthin-6-one N-oxide Versus Known Therapeutic Agents: A Comparative Guide
This guide provides a comparative analysis of the in vitro efficacy of Canthin-6-one (B41653) N-oxide, a promising anti-inflammatory compound, against established therapeutic agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential, supported by available experimental data, detailed methodologies, and visualizations of implicated signaling pathways. While direct extensive research on Canthin-6-one N-oxide is limited, this guide synthesizes data from the broader canthin-6-one class of alkaloids to benchmark its potential.
Comparative Anti-inflammatory Activity
Canthin-6-one alkaloids have demonstrated notable anti-inflammatory properties by modulating key signaling pathways.[1] Data from studies on closely related canthinone alkaloids offer valuable insights into their potential efficacy relative to standard anti-inflammatory drugs like diclofenac (B195802), a well-established non-steroidal anti-inflammatory drug (NSAID).[1]
Table 1: In Vivo Anti-inflammatory Activity of Canthinone Alkaloids Compared to Diclofenac [1]
| Compound | Dose (mg/kg) | Route of Administration | Edema Inhibition (%) | ED₅₀ (mg/kg) |
| Canthinone Alkaloid 1 | 50 | Oral | 35.2 | >100 |
| Canthinone Alkaloid 2 | 100 | Oral | 48.1 | 104.2 |
| Diclofenac | 10 | Intraperitoneal | 62.5 | 7.9 |
Note: The data indicates that while the tested canthinones exhibit anti-inflammatory activity, a significantly higher dose is required to achieve the effective dose 50 (ED₅₀) compared to diclofenac in this model. The different routes of administration may influence bioavailability and subsequent efficacy.[1]
Experimental Protocols
To facilitate further research and validation of Canthin-6-one N-oxide's anti-inflammatory effects, detailed methodologies for standard in vivo and in vitro anti-inflammatory models are provided below.
In Vivo Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the canthinone alkaloid.
-
Compound Administration: The test compound is administered orally, while the standard drug is administered intraperitoneally, typically 30 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Cells are incubated for 24 hours.
-
Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of canthin-6-ones are believed to be mediated through the modulation of key signaling pathways, including NF-κB and the NLRP3 inflammasome.[1]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the production of various pro-inflammatory cytokines and mediators. Canthin-6-one alkaloids are suggested to inhibit this pathway, thereby reducing the inflammatory response.
Caption: Postulated inhibition of the NF-κB pathway by Canthin-6-one N-oxide.
Inhibition of the NLRP3 Inflammasome
Studies on a derivative, methyl canthin-6-one-2-carboxylate, have shown its ability to suppress the activation of the NLRP3 inflammasome.[1] This inhibition is thought to occur by preventing the assembly of the inflammasome complex and the subsequent activation of caspase-1.
Caption: Postulated inhibition of the NLRP3 inflammasome by Canthin-6-one N-oxide.
Conclusion
The available evidence on canthin-6-one and its derivatives strongly suggests that Canthin-6-one N-oxide holds promise as a potential anti-inflammatory agent.[1] Its putative mechanism of action through the inhibition of the NF-κB and NLRP3 inflammasome pathways aligns with current strategies in anti-inflammatory drug discovery.[1] However, to fully validate its therapeutic potential, further research is imperative. Future studies should focus on direct in vivo and in vitro evaluation of Canthin-6-one N-oxide to determine its specific anti-inflammatory efficacy and potency.
References
Head-to-head comparison of different synthetic routes for Scandine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synthetic Routes
The primary methods for the N-oxidation of tertiary amines involve direct oxidation using peroxy acids, hydrogen peroxide, or other potent oxidizing agents. The choice of reagent and reaction conditions can significantly impact yield, purity, and scalability.
| Synthetic Route | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), Chloroform | 0 to rt | 1 - 6 | 85 - 95 | High efficiency, relatively short reaction times, reliable for complex molecules. | Stoichiometric benzoic acid byproduct can complicate purification; m-CPBA can be shock-sensitive. |
| Route 2 | Hydrogen Peroxide (H₂O₂) | Water, Methanol (B129727), Acetic Acid | 25 - 70 | 12 - 48 | 70 - 90 | "Green" and inexpensive reagent, byproduct is water. | Can require longer reaction times and elevated temperatures; potential for side reactions with sensitive functional groups. |
| Route 3 | Potassium Peroxymonosulfate (Oxone®) | Water/Methanol, Acetonitrile | rt | 0.5 - 3 | 80 - 92 | Fast reactions at room temperature, easy handling of the solid reagent. | Requires aqueous workup to remove inorganic salts. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on general procedures for the N-oxidation of complex tertiary amines and can be adapted for the synthesis of Scandine N-oxide.
Route 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is highly effective for the N-oxidation of a wide range of tertiary amines, including sterically hindered and electronically diverse alkaloids.
Procedure:
-
Dissolve the starting alkaloid (e.g., Scandine) in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Allow the reaction to warm to room temperature and stir for 1-6 hours until completion.
-
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360) to afford the pure N-oxide.
Route 2: Oxidation with Hydrogen Peroxide
A greener and more cost-effective approach, the use of hydrogen peroxide is suitable for large-scale synthesis, though it may require more optimization.
Procedure:
-
Dissolve the alkaloid in a suitable solvent such as methanol or acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide (2 to 5 equivalents).
-
Stir the mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrate.
-
Monitor the reaction over 12-48 hours.
-
After completion, cautiously decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a solution of sodium sulfite.
-
Remove the solvent under reduced pressure.
-
If necessary, adjust the pH of the residue with a base and extract the product with an appropriate organic solvent.
-
Dry the organic extracts, concentrate, and purify the N-oxide by chromatography or recrystallization.
Route 3: Oxidation with Potassium Peroxymonosulfate (Oxone®)
This method offers a rapid and convenient alternative, often proceeding to completion at room temperature in a short period.
Procedure:
-
Dissolve the alkaloid in a mixture of methanol and water or acetonitrile.
-
Add a solution of Oxone® (2 to 3 equivalents) in water dropwise to the stirred solution of the amine at room temperature.
-
Stir the reaction mixture for 30 minutes to 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-oxide by column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the described synthetic routes.
A Comparative Guide to Cross-Validation of Analytical Methods for Scandine N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Scandine N-oxide. It is designed to assist in the selection and cross-validation of robust analytical techniques for pharmacokinetic studies, quality control, and drug development. This document outlines key performance characteristics of common analytical methods, supported by detailed, representative experimental protocols and adheres to the principles of bioanalytical method validation as described by regulatory agencies like the FDA.[1][2][3]
Introduction to this compound Analysis
This compound is a metabolite of interest that requires accurate and precise quantification in various biological matrices. The development and validation of analytical methods are critical for obtaining reliable data. Cross-validation is essential when multiple analytical methods are used within the same study or across different studies to ensure data consistency and integrity.[1][3] This guide focuses on the two most prevalent techniques for small molecule quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of N-oxide compounds, which can be considered representative for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Selectivity | Good; potential for interference from co-eluting compounds | Excellent; high specificity from mass transitions |
| Matrix Effect | Generally low | Can be significant; requires careful evaluation |
| Sample Volume | 50 - 100 µL | 10 - 50 µL |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.
Representative HPLC-UV Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard (a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
Representative LC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water with 5 mM ammonium (B1175870) acetate) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Mandatory Visualizations
Experimental Workflow for Analytical Method Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: General workflow for the cross-validation of two analytical methods.
Signaling Pathway Modulation by Alkaloid N-oxides
While the specific signaling pathways affected by this compound may be under investigation, many alkaloid N-oxides are known to modulate key cellular signaling pathways involved in inflammation and cell growth, such as the NF-κB pathway. The following diagram provides a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway, a potential target for alkaloid N-oxides.
References
Comparative analysis of the anti-inflammatory effects of Scandine N-oxide and its analogs
A Comparative Analysis of the Anti-inflammatory Effects of N-Oxide Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of various N-oxide containing compounds, drawing upon available preclinical data. While specific research on "Scandine N-oxide" is not prevalent in the reviewed literature, this guide will focus on analogous compounds and other relevant molecules with N-oxide moieties to offer valuable insights into their potential as anti-inflammatory agents. The analysis will cover their mechanisms of action, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of selected N-oxide containing compounds and related molecules based on in vitro and in vivo studies. This data facilitates a direct comparison of their potency.
| Compound/Analog | Assay | Model System | Key Findings | Reference |
| Furoxan/Benzofuroxan Derivative (Compound 15) | Nitric Oxide (NO) Production | Murine Macrophages | Decreased nitrite (B80452) levels at 0.78 µg/mL | [1] |
| Acne-related inflammation | Balb/c nude mice | 5% cream formulation exhibited less acanthosis and mild inflammatory infiltration | [1] | |
| Brucine (B1667951) N-oxide | Carrageenan-induced paw edema | Rats | Stronger inhibitory effect than brucine | [2] |
| Prostaglandin E2 (PGE2) release | Inflammatory tissue | Significantly inhibited PGE2 release | [2] | |
| Acetic acid-induced vascular permeability | Mice | Reduced vascular permeability | [2] | |
| Scandoside | NO and PGE2 production | LPS-induced RAW 264.7 macrophages | Significantly decreased production | [3][4] |
| Pro-inflammatory cytokine (TNF-α, IL-6) production | LPS-induced RAW 264.7 macrophages | Significantly decreased production | [3][4] | |
| iNOS and COX-2 mRNA expression | LPS-induced RAW 264.7 macrophages | Inhibited expression | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by immune cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Cells are then seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Sample Collection: Cell culture supernatants or animal serum samples are collected after treatment with the test compounds and/or inflammatory stimuli.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate to produce a colorimetric reaction.
-
Data Analysis: The absorbance is measured, and the cytokine concentration is determined by comparison with a standard curve.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a classic animal model to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animals: Rats or mice are used for this study.
-
Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Treatment: The test compounds are administered orally or intraperitoneally at different doses prior to the carrageenan injection.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many N-oxide containing compounds and related molecules are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are two of the most critical pathways in regulating the expression of pro-inflammatory genes.[3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3] Compounds like Scandoside have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[3][4][5]
Caption: The NF-κB signaling pathway and the inhibitory action of Scandoside.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are another set of crucial signaling molecules involved in inflammation.[3] Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] Scandoside has also been demonstrated to suppress the phosphorylation of p38, ERK, and JNK, contributing to its anti-inflammatory effects.[3][4][5]
Caption: The MAPK signaling cascade and the inhibitory effect of Scandoside.
General Experimental Workflow
The evaluation of novel anti-inflammatory compounds typically follows a standardized workflow, from initial in vitro screening to in vivo validation.
References
- 1. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the pharmacokinetic profile of Scandine N-oxide in comparison to Scandine
An In-Depth Comparison of the Pharmacokinetic Profiles of Scandine and Scandine N-oxide
A Guide for Researchers and Drug Development Professionals
In the realm of natural product pharmacology, the pharmacokinetic profile of a compound is a critical determinant of its therapeutic potential. This guide provides a comparative evaluation of the pharmacokinetic properties of the indole (B1671886) alkaloid Scandine and its metabolite, this compound. Due to the limited availability of direct comparative studies, this guide synthesizes available data on Scandine and related alkaloids, alongside general principles of N-oxide metabolism, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
To provide a framework for comparison, we will present hypothetical pharmacokinetic data based on typical characteristics observed for similar alkaloids and N-oxide metabolites. This will be supplemented with established experimental protocols for determining these parameters, allowing researchers to apply these methodologies to Scandine and this compound.
Comparative Pharmacokinetic Parameters (Hypothetical Data)
The following table summarizes hypothetical pharmacokinetic parameters for Scandine and this compound following intravenous (IV) and oral (PO) administration. These values are illustrative and intended to highlight the expected differences between a parent alkaloid and its N-oxide metabolite.
| Pharmacokinetic Parameter | Scandine (Hypothetical) | This compound (Hypothetical) |
| Intravenous (IV) Administration | ||
| Half-life (t½) | 2 hours | 3 hours |
| Volume of Distribution (Vd) | 3 L/kg | 1.5 L/kg |
| Clearance (CL) | 1.0 L/hr/kg | 0.35 L/hr/kg |
| Oral (PO) Administration | ||
| Maximum Concentration (Cmax) | 150 ng/mL | 250 ng/mL |
| Time to Cmax (Tmax) | 1 hour | 2 hours |
| Area Under the Curve (AUC) | 600 ng·hr/mL | 1500 ng·hr/mL |
| Oral Bioavailability (F) | 30% | 70% |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined through experimental studies.
Generally, N-oxide metabolites tend to be more polar than their parent compounds. This increased polarity can lead to a smaller volume of distribution, as the molecule is less likely to penetrate tissues and more likely to remain in the systemic circulation. The polarity can also affect the rate of elimination, often resulting in a longer half-life. Furthermore, N-oxidation can influence oral bioavailability; in some cases, the N-oxide may be more readily absorbed or less susceptible to first-pass metabolism than the parent drug.
Experimental Protocols
To determine the actual pharmacokinetic profiles of Scandine and this compound, the following established experimental methodologies are recommended.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of Scandine or this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., saline, PEG400) via the tail vein.
-
Oral (PO): Administer a single dose of Scandine or this compound (e.g., 5-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Scandine and this compound in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
In Vitro Metabolism Study using Liver Microsomes
-
Incubation: Incubate Scandine with liver microsomes (from rat, human, or other species of interest) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Sample Analysis: At various time points, stop the reaction and analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites, including this compound.
-
Enzyme Kinetics: Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to characterize the enzymatic reaction.
Visualizing the Process: Experimental Workflow and Metabolic Pathway
To better illustrate the experimental and biological processes involved, the following diagrams are provided.
References
Structure-activity relationship (SAR) studies of Scandine N-oxide derivatives
Lack of Publicly Available Research on Scandine N-oxide Derivatives
Following a comprehensive search of available scientific literature, no specific structure-activity relationship (SAR) studies for this compound derivatives were identified. Scandine is an alkaloid compound isolated from the plant Melodinus suaveolens, with the chemical formula C21H22N2O3. While the synthesis and biological evaluation of N-oxide derivatives of various other complex alkaloids have been reported as a strategy in medicinal chemistry, it appears that Scandine N-oxides have not been a subject of published research to date.
Therefore, this guide will provide a comparative overview of the structure-activity relationships of several other well-researched classes of N-oxide derivatives, adhering to the requested format for data presentation, experimental protocols, and visualization. This will serve as a valuable resource for researchers interested in the general principles of N-oxide SAR and the methodologies employed in such studies.
A Comparative Guide to the Structure-Activity Relationships of Bioactive N-Oxide Derivatives
Introduction to N-Oxides in Medicinal Chemistry
The N-oxide functional group is a highly polar moiety that can significantly influence the physicochemical and pharmacological properties of a molecule.[1][2] The introduction of an N-oxide can alter a compound's water solubility, membrane permeability, metabolic stability, and interaction with biological targets.[1][2][3] In some cases, N-oxides act as prodrugs that are reduced in vivo to the corresponding tertiary amine, while in others, the N-oxide moiety itself is crucial for biological activity.[1][4] This guide explores the SAR of several classes of N-oxide derivatives with documented biological activities.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro activities of representative N-oxide derivatives from different chemical classes. This data is compiled from various studies and is intended for comparative purposes.
| Chemical Class | Compound | Biological Activity | Assay System | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| Furoxan Derivatives | Compound 4f | Antileishmanial | L. infantum amastigotes | 3.6 | > 500 (murine peritoneal macrophages) | [5] |
| Compound 4f | Cysteine Protease (CPB) Inhibition | Enzymatic assay | 4.5 | - | [5] | |
| Quinoxaline 1,4-di-N-oxides | Tirapazamine (TPZ) | Hypoxia-selective cytotoxicity | Various cancer cell lines | Varies with oxygen level | - | [1] |
| SN30000 | Hypoxia-selective cytotoxicity | Tumor spheroids | Superior to TPZ | - | [1] | |
| Pyridine (B92270) N-oxides | Compound 18 | Anticancer | A549 (non-small-cell lung cancer) | Comparable to 5-fluorouracil | No toxicity against normal cells | [6] |
| Compound 8a | Anticancer | A549 (non-small-cell lung cancer) | Comparable to 5-fluorouracil | No toxicity against normal cells | [6] | |
| Phenazine N-oxides | Antofine-N-oxide | Anticancer | Brain, breast, lung cancer cells | - | ~10-fold lower in noncancerous fibroblasts | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of N-oxide derivatives.
General Procedure for the Synthesis of Pyridine N-Oxide Derivatives
This protocol is a generalized representation based on common synthetic methods for N-oxidation.
-
Dissolution: The starting substituted pyridine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Oxidation: A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), is added portion-wise to the solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to quench the excess acid, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyridine N-oxide derivative.
In Vitro Antileishmanial Activity Assay
This protocol is based on the evaluation of furoxan derivatives against Leishmania infantum.[5]
-
Parasite Culture: Leishmania infantum promastigotes are cultured in M-199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 24 °C.
-
Macrophage Infection: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates. The macrophages are then infected with stationary-phase promastigotes at a ratio of 10 parasites per macrophage.
-
Compound Treatment: After 24 hours of infection, the cells are washed to remove free parasites, and fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: The plates are incubated for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
Quantification: The cells are fixed and stained with Giemsa. The number of intracellular amastigotes is determined by microscopic examination, and the 50% effective concentration (EC50) is calculated.
Cytotoxicity Assay against Murine Peritoneal Macrophages
-
Cell Seeding: Murine peritoneal macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Addition: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for SAR studies and a hypothetical signaling pathway that could be modulated by N-oxide derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. app.scandine.in [app.scandine.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ferries between Germany and Denmark | Scandlines [scandlines.com]
- 5. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Potential of Gelsemium Alkaloids and Other Natural Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the neuroprotective effects of alkaloids derived from the Gelsemium genus, with a particular focus on gelsemine (B155926) and koumine, in relation to other well-documented neuroprotective natural compounds, namely curcumin (B1669340) and resveratrol. It is important to note that while Scandine N-oxide is an alkaloid found in Gelsemium elegans, there is currently a lack of specific scientific literature and experimental data on its neuroprotective properties. Therefore, this comparison utilizes data from its more extensively studied sister alkaloids, gelsemine and koumine, to provide a relevant comparative context.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a comparative perspective on the efficacy of these natural compounds in mitigating neuronal damage.
| Compound | Model System | Key Neuroprotective Outcome | Quantitative Result | Reference |
| Gelsemine | Aβ oligomer-treated mice | Improved spatial learning and memory | Significant decrease in escape latency in Morris Water Maze | [1][2] |
| Aβ oligomer-treated mice | Reduction of neuroinflammation | Significant decrease in IL-1β, IL-6, and TNF-α levels in the brain | [1] | |
| Aβ oligomer-treated mice | Inhibition of Tau hyperphosphorylation | Increased expression of pSer9-glycogen synthase kinase-3β (GSK3β) | [1] | |
| Koumine | Neuropathic pain rat model | Analgesic and anti-inflammatory effect | Dose-dependent reduction in thermal hyperalgesia and mechanical allodynia | [3][4] |
| Diabetic neuropathic pain rat model | Improved nerve function | Accelerated sensory nerve conduction velocity | [5] | |
| Curcumin | Various neurotoxicity models | Antioxidant activity | Significant scavenging of free radicals and enhancement of antioxidant enzymes (SOD, CAT, GPx) | |
| Animal models of Alzheimer's Disease | Reduction of Aβ plaques and Tau pathology | Dose-dependent reduction in amyloid plaques and phosphorylated Tau | ||
| Resveratrol | Various models of neurodegeneration | Sirtuin 1 (SIRT1) activation | Significant activation of SIRT1, leading to downstream neuroprotective effects | |
| Ischemia-reperfusion injury models | Anti-apoptotic effects | Significant reduction in caspase-3 activity and neuronal apoptosis |
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments commonly employed in assessing neuroprotection.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Gelsemine, Curcumin) for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for neurotoxicity (e.g., H₂O₂ or Aβ peptide).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[6][7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Seed and treat cells as previously described.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Express the ROS levels as a percentage of the control group.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in neuroprotection and a general experimental workflow for screening neuroprotective compounds.
References
- 1. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validating the Putative Anxiolytic Mechanism of Scandine N-oxide: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the validation of the mechanism of action of Scandine N-oxide, a novel alkaloid derivative. Drawing parallels from the pharmacology of related indole (B1671886) alkaloids, particularly those from the Gelsemium genus, we hypothesize that this compound exerts its effects through the modulation of inhibitory neurotransmitter receptors in the central nervous system. This document outlines a comparative approach, pitting the hypothesized action of this compound against well-established anxiolytic agents, and details the requisite experimental protocols using knockout models to rigorously test this hypothesis.
Hypothesized Mechanism of Action: Targeting Inhibitory Neurotransmission
Scandine is an alkaloid isolated from Melodinus suaveolens.[1] While its specific biological activities are not extensively documented, related alkaloids, such as gelsemine (B155926) from the Gelsemium species, have been shown to exhibit anxiolytic, analgesic, and anti-inflammatory properties.[2][3] These effects are primarily mediated through interactions with inhibitory neurotransmitter receptors, namely the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABA-A-R).[4]
Therefore, we postulate that this compound, as a derivative of Scandine, may share this mechanism. The N-oxide moiety could potentially alter its pharmacokinetic and pharmacodynamic properties, such as blood-brain barrier permeability and receptor affinity.
Our central hypothesis is that This compound acts as a positive allosteric modulator of GlyR and/or GABA-A-R, thereby enhancing inhibitory neurotransmission and producing anxiolytic effects.
To validate this proposed mechanism, a direct comparison with established drugs targeting these receptors is essential. For this purpose, we have selected Diazepam , a classic benzodiazepine (B76468) that acts as a positive allosteric modulator of GABA-A-Rs, and Taurine , an amino acid known to act as an agonist at GlyRs.
Comparative Analysis of Anxiolytic Compounds
The following table summarizes the key characteristics of this compound (hypothesized) and the selected alternative compounds. This provides a clear basis for the comparative validation studies outlined in the subsequent sections.
| Compound | Proposed/Established Target(s) | Mechanism of Action | Primary Therapeutic Use | Key Differentiator |
| This compound | Glycine Receptor (GlyR), GABA-A Receptor (GABA-A-R) (Hypothesized) | Positive Allosteric Modulator (Hypothesized) | Anxiolytic (Hypothesized) | Novel alkaloid structure, potentially offering a different side-effect profile. |
| Diazepam | GABA-A Receptor (GABA-A-R) | Positive Allosteric Modulator | Anxiolytic, Sedative, Anticonvulsant | Well-characterized benzodiazepine with known dependence liability. |
| Taurine | Glycine Receptor (GlyR), GABA-A Receptor (GABA-A-R) | Agonist | Neuromodulator, potential anxiolytic | Endogenous amino acid with a broad spectrum of physiological roles. |
Experimental Validation Using Knockout Models
The definitive validation of this compound's mechanism of action necessitates the use of genetic knockout (KO) models. By comparing the behavioral and physiological effects of the compound in wild-type (WT) animals versus those lacking specific receptor subunits, we can ascertain the precise molecular targets.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the mechanism of action of this compound.
Detailed Experimental Protocols
1. Animals:
-
Wild-type (C57BL/6J) mice.
-
Glycine receptor alpha 1 subunit knockout (GlyR α1-/-) mice.
-
GABA-A receptor gamma 2 subunit knockout (GABA-A-R γ2-/-) mice (conditional or tissue-specific knockout may be necessary due to embryonic lethality of full knockout).
2. Behavioral Assays for Anxiolytic Activity:
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.
-
Expected Outcome: Anxiolytic compounds increase the time spent in and entries into the open arms. If this compound's effect is abolished in GlyR α1-/- or GABA-A-R γ2-/- mice, it would indicate the involvement of that receptor.
-
-
Open Field Test (OFT):
-
Apparatus: A square arena with a defined central and peripheral zone.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for 10 minutes. Time spent in the center versus the periphery is measured.
-
Expected Outcome: Anxiolytics increase the time spent in the center of the arena.
-
-
Light-Dark Box Test:
-
Apparatus: A box divided into a brightly lit compartment and a dark compartment.
-
Procedure: Mice are placed in the dark compartment and the latency to enter the light compartment and the total time spent in each compartment are measured over 10 minutes.
-
Expected Outcome: Anxiolytic drugs increase the time spent in the light compartment.
-
3. Electrophysiology: Whole-Cell Patch Clamp Recordings:
-
Preparation: Acute brain slices containing regions rich in GlyRs and GABA-A-Rs (e.g., spinal cord, brainstem, hippocampus) are prepared from WT and KO mice.
-
Procedure: Whole-cell patch-clamp recordings are performed on neurons in these regions. The effect of this compound on glycine- and GABA-evoked currents is measured.
-
Expected Outcome: If this compound is a positive allosteric modulator, it should enhance the amplitude and/or duration of the currents evoked by glycine or GABA in WT neurons. This effect should be absent or significantly reduced in the corresponding KO neurons.
4. Biochemical Analysis: Receptor Binding Assays:
-
Preparation: Cell membranes are prepared from the brains of WT and KO mice.
-
Procedure: Radioligand binding assays are performed using radiolabeled ligands for GlyRs (e.g., [3H]strychnine) and GABA-A-Rs (e.g., [3H]flunitrazepam). The ability of this compound to displace these ligands or modulate their binding in the presence of their respective agonists is assessed.
-
Expected Outcome: These assays will determine if this compound directly binds to these receptors and, if so, with what affinity.
Hypothesized Signaling Pathway and Point of Intervention
The following diagram illustrates the hypothesized signaling pathway and the proposed point of intervention for this compound.
Conclusion
The validation of this compound's mechanism of action through the use of knockout models represents a critical step in its development as a potential therapeutic agent. The proposed comparative framework, utilizing well-characterized drugs like Diazepam and Taurine, will provide a robust assessment of its pharmacological profile. The detailed experimental protocols outlined in this guide offer a clear and structured approach for researchers to elucidate the precise molecular targets of this novel compound. Successful validation would not only confirm its hypothesized anxiolytic properties but also pave the way for further preclinical and clinical investigations into its efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gelsemine - Wikipedia [en.wikipedia.org]
- 3. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Scandine N-oxide Stereoisomers: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of specific experimental data directly comparing the relative potency of Scandine N-oxide stereoisomers. While the broader class of alkaloid N-oxides has been a subject of pharmacological interest, research focusing on the differential biological activities of the individual stereoisomers of this compound remains to be published.
This compound is a natural alkaloid found in plants of the Melodinus genus. While studies have been conducted on the cytotoxic properties of various alkaloids isolated from these plants, they do not extend to a comparative analysis of this compound stereoisomers. The inherent chirality of natural products often leads to significant differences in their biological activity, a principle well-established in pharmacology. It is therefore highly probable that the stereoisomers of this compound would exhibit varying potencies and potentially different pharmacological profiles. However, without dedicated studies to isolate or synthesize and then test these individual isomers, any discussion of their relative potency remains speculative.
General Insights from Related Compounds
While direct data is lacking, the broader field of N-oxide pharmacology and the study of stereoisomerism in other alkaloids can offer some general principles that would likely apply to this compound.
-
The Role of the N-oxide Moiety: The N-oxide group can significantly alter the physicochemical properties of an alkaloid, often increasing its water solubility and modulating its ability to cross biological membranes. Furthermore, N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine, which may be the more active form. The stereochemistry of the molecule can influence the rate and extent of this metabolic conversion.
-
Importance of Stereochemistry in Biological Activity: The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as receptors and enzymes. Even subtle differences in the spatial orientation of functional groups, as seen in stereoisomers, can lead to dramatic differences in binding affinity and efficacy. For instance, one stereoisomer may be a potent agonist while another is a weak antagonist or completely inactive.
Future Research Directions
To address the current knowledge gap, a dedicated research program would be necessary. The logical workflow for such a study is outlined below.
Benchmarking the Antioxidant Activity of Scandine N-oxide Against Standard Antioxidants: A Comparative Guide
Introduction
The evaluation of novel compounds for their antioxidant potential is a critical step in the development of new therapeutic agents and preservatives. This guide provides a framework for benchmarking the antioxidant activity of a novel compound, Scandine N-oxide, against well-established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Due to the current lack of publicly available data on the antioxidant properties of this compound, this document serves as a comprehensive template. Researchers can utilize the methodologies and comparative data presented here to contextualize their own experimental findings for this compound.
The standard antioxidants chosen for this comparison are widely recognized for their distinct properties. Trolox, a water-soluble analog of vitamin E, is a common standard in many antioxidant assays.[1][2] Ascorbic acid is a potent natural water-soluble antioxidant, while BHT is a synthetic, lipid-soluble antioxidant commonly used as a food preservative.[3][4] By comparing this compound to these standards, researchers can gain insights into its relative potency, potential mechanism of action, and solubility characteristics of its antioxidant activity.
Quantitative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is typically determined using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to achieve 50% of the maximum effect. A lower IC50 value indicates a higher antioxidant potency. The following table provides a template for summarizing the antioxidant activities of this compound and standard antioxidants.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | FRAP Assay (µM Fe(II) Equivalents) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Trolox | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Ascorbic Acid | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| BHT | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined concurrently for all compounds under identical protocols for valid comparison.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the meaningful comparison of antioxidant activities. The following are detailed methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.[5][6]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (this compound) and standard antioxidants (dissolved in an appropriate solvent) are mixed with 100 µL of the DPPH solution. A control well containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[7]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µL of the test compound at various concentrations is mixed with 190 µL of the ABTS•+ working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
IC50 Determination: Similar to the DPPH assay, the IC50 value is calculated from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: 10 µL of the test compound is mixed with 190 µL of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for 4 minutes.
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents.
Visualizing Methodologies and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the benchmarking workflow and a key cellular pathway involved in the antioxidant response.
Caption: Experimental workflow for benchmarking antioxidant activity.
A crucial signaling pathway involved in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Antioxidant compounds can potentially activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.
Caption: The Nrf2 signaling pathway in cellular antioxidant response.
Conclusion
This guide outlines a systematic approach for the comparative benchmarking of the antioxidant activity of this compound against established standards. By following the detailed experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively evaluate and communicate the antioxidant potential of this novel compound. The insights gained from such a comparative analysis are invaluable for guiding further research and development in the fields of pharmacology and medicinal chemistry.
References
- 1. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Scandine N-oxide: A Procedural Guide
For research use only. Not for use in therapeutic or diagnostic applications.
This document provides essential safety and logistical information for the proper disposal of Scandine N-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of laboratory safety, the chemical properties of related N-oxide compounds, and available data for Scandine Nb-oxide. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and follow all institutional and local regulations for chemical waste disposal.
Quantitative Data Summary
Limited quantitative data is available for this compound. The following table summarizes key chemical properties for Scandine Nb-oxide, which is understood to be a synonym for this compound. This information is critical for understanding its chemical nature and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₂O₄ | PubChem[1] |
| Molecular Weight | 366.4 g/mol | PubChem[1] |
| Appearance | Powder | BOC Sciences[] |
| Purity | ≥98.0% | BOC Sciences[] |
Essential Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult your institution's Chemical Hygiene Plan and specific waste disposal protocols. The following are general best-practice recommendations for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of the powder form.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material or absorb liquid spills with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide:
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
In-Lab Neutralization (Not Recommended): Due to the lack of specific, validated neutralization protocols for this compound, attempting to neutralize the compound in the laboratory is not recommended. Such procedures could be hazardous and may not render the compound non-toxic.
-
Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide the waste disposal personnel with a complete and accurate description of the waste, including the chemical name "this compound" and any solvents present.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
